Denagliptin
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRAHSMDPCMOTH-LNLFQRSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197492 | |
| Record name | Denagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483369-58-0 | |
| Record name | Denagliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483369580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Denagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS9ZOT21L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Denagliptin: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin (also known as GSK823093) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] As a member of the gliptin class of oral antihyperglycemic agents, its primary mechanism of action revolves around the potentiation of the endogenous incretin system, leading to improved glycemic control in patients with type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4
This compound exerts its therapeutic effect by competitively and selectively inhibiting the serine protease DPP-4.[1][2] This enzyme is ubiquitously expressed on the surface of various cell types and is responsible for the rapid inactivation of several peptide hormones, most notably the incretins: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]
By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[3] This enhancement of the incretin effect leads to a cascade of downstream physiological responses that collectively contribute to lower blood glucose levels.
The Incretin Effect and its Potentiation
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an intravenous glucose infusion that results in the same plasma glucose concentration. This physiological process is primarily mediated by GLP-1 and GIP. In patients with type 2 diabetes, the incretin effect is often blunted. This compound, by preserving active incretin levels, helps to restore this crucial metabolic pathway.
The downstream consequences of increased active GLP-1 and GIP levels are multifaceted and include:
-
Glucose-Dependent Insulin Secretion: Enhanced levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.
-
Suppression of Glucagon Secretion: Increased active GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state. This reduction in glucagon leads to decreased hepatic glucose production, further contributing to glycemic control.
The signaling pathway for the mechanism of action of DPP-4 inhibitors is illustrated below.
References
The Discovery and Synthesis of Denagliptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin (formerly GSK-823093) is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor investigated for the treatment of type 2 diabetes mellitus.[1][2] Developed by GlaxoSmithKline, it reached Phase III clinical trials before development was halted due to unfavorable preclinical long-term toxicity data.[1] This document provides a detailed technical guide on the discovery, mechanism of action, and, most notably, the synthetic pathways developed for this compound. It includes a comprehensive summary of experimental protocols, quantitative data, and visual diagrams of the core synthetic route and its associated signaling pathway.
Introduction
This compound, chemically known as (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, is a small molecule designed to inhibit the DPP-IV enzyme.[1][2] The inhibition of DPP-IV prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. This mechanism of action is a well-established therapeutic strategy for managing type 2 diabetes. This compound was identified under the code GSK-823093 and its synthesis and composition of matter are disclosed in US Patent No. 7,132,443 and WO 03/002531.
Mechanism of Action: DPP-IV Inhibition
This compound functions by competitively inhibiting the DPP-IV enzyme. DPP-IV is a serine protease that cleaves and inactivates incretin hormones. By blocking DPP-IV, this compound increases the circulating levels of active GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.
Synthesis of this compound
The synthesis of this compound has been a subject of process development to improve efficiency and cost-effectiveness for large-scale production. An improved synthesis route was developed by GlaxoSmithKline, which involved a late-stage dehydration and a key peptide coupling/dehydration step.
Overview of the Synthetic Route
The manufacturing process for this compound tosylate starts from two key building blocks: N-Boc-(4S)-fluoro-L-proline and (S)-difluorophenyl amino acid. The improved synthesis rearranges the order of steps from the initial route to enhance overall efficiency. A pivotal step is the one-pot peptide coupling and dehydration mediated by n-propanephosphonic acid cyclic anhydride (T3P).
Key Experimental Protocols
Step A: Synthesis of 3,3-Bis(4-fluorophenyl)-3-hydroxypropanoic acid To an anhydrous THF solution of n-butyl lithium, diisopropylamine is added dropwise at 0°C and stirred for 10 minutes. After 30 minutes, a heavy precipitate forms, and the solution is cooled. A solution of 4,4'-difluorobenzophenone in anhydrous THF is then added at 0°C, and the mixture is stirred at room temperature overnight. The reaction is quenched with water and diethyl ether. The aqueous layer is separated, acidified with 1M HCl to pH 3, and extracted with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated in vacuo to yield a crude white solid.
Step B: Amidation of N-Boc-(4S)-fluoro-L-proline N-Boc-(4S)-fluoro-L-proline is treated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) to form an activated ester. This intermediate is then reacted with ammonium bicarbonate as the ammonia source to produce N-Boc-(4S)-fluoro-L-prolinamide.
Step C: Peptide Coupling and Dehydration The N-Boc-(4S)-fluoro-L-prolinamide is coupled with the (S)-difluorophenyl amino acid using n-propanephosphonic acid cyclic anhydride (T3P) as the mediating agent and diisopropylethylamine (DIPEA) as the base. This key step facilitates both the peptide bond formation and the dehydration of the primary amide to a nitrile in a single operation.
Step D: Boc Deprotection and Salt Formation The Boc-protected intermediate is deprotected using p-toluenesulfonic acid (p-TSA) in isopropanol at elevated temperatures (around 70°C). This step removes the Boc protecting group and simultaneously forms the tosylate salt of this compound.
Step E: Final Recrystallization The crude this compound tosylate is recrystallized from a mixture of isopropanol and water to ensure high purity and control the physical properties of the final active pharmaceutical ingredient (API). This step is also crucial for controlling the levels of potential genotoxic impurities like isopropyl tosylate.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Yield | Purity | Reference |
| Amidation | N-Boc-(4S)-fluoro-L-proline | CDMT, NMM, NH₄HCO₃ | THF | 97-99% | - | |
| Boc Deprotection | Boc-protected this compound | p-TSA | Isopropanol | 97% | - | |
| Final API | - | - | - | 42% (overall from proline starting material) | >97% | |
| Final Recrystallization | Crude this compound Tosylate | Isopropanol, Water | - | 92% | - |
Clinical Development and Status
This compound was advanced into Phase III clinical trials for the treatment of type 2 diabetes. One such study is registered as NCT00387972. However, the development of this compound was ultimately discontinued by GlaxoSmithKline due to unfavorable preliminary data from long-term preclinical toxicity studies.
Stability and Degradation
Studies on the stability of this compound have shown that it is stable in the solid state. However, it degrades in solution and when mixed with various excipients. The primary degradation pathway involves cyclization reactions. This instability in formulation presented challenges for developing a viable oral dosage form.
Conclusion
This compound is a well-characterized DPP-IV inhibitor with a thoroughly documented discovery and synthetic history. While its clinical development was halted, the synthetic strategies developed for its large-scale manufacture, particularly the efficient one-pot peptide coupling and dehydration, represent a significant contribution to process chemistry. The detailed protocols and understanding of its mechanism and stability provide valuable insights for researchers in the field of medicinal chemistry and drug development.
References
The Pharmacokinetics of Denagliptin in Animal Models: A Methodological and Data-Driven Guide
Notice: Publicly available scientific literature and databases did not yield specific pharmacokinetic data for a compound named "denagliptin." Given the detailed request for a technical guide, this document has been prepared using publicly available data for Anagliptin , a well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor, to serve as a representative example of the requested content and format. The data and protocols presented herein pertain to anagliptin and should not be directly attributed to this compound.
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of anagliptin, a potent and selective DPP-4 inhibitor. The absorption, distribution, metabolism, and excretion (ADME) profile of anagliptin has been characterized in various animal models, providing crucial insights for its clinical development. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of anagliptin has been evaluated in rats and dogs. The following tables summarize the key pharmacokinetic parameters of both total radioactivity (reflecting the parent drug and all metabolites) and unchanged anagliptin after a single oral administration of [14C]anagliptin.
Table 1: Pharmacokinetic Parameters of Radioactivity and Anagliptin in Male Rats and Dogs Following a Single Oral Dose of 10 mg/kg [14C]Anagliptin [1]
| Parameter | Species | Radioactivity (Mean ± SD) | Anagliptin (Mean ± SD) |
| Tmax (h) | Rat | 2.0 ± 0.0 | 0.5 ± 0.0 |
| Dog | 1.3 ± 0.6 | 1.0 ± 0.0 | |
| Cmax (ng eq./mL or ng/mL) | Rat | 3380 ± 240 | 1140 ± 150 |
| Dog | 3700 ± 200 | 2880 ± 210 | |
| AUC0-t (µg eq.·h/mL or µg·h/mL) | Rat | 21.8 ± 1.1 | 4.3 ± 0.9 |
| Dog | 40.5 ± 4.2 | 30.0 ± 2.6 | |
| t½ (h) | Rat | 3.3 ± 0.3 | 1.5 ± 0.2 |
| Dog | 6.8 ± 0.5 | 5.5 ± 0.4 |
Data represents the mean ± standard deviation of three animals. ng eq./mL refers to nanogram equivalents per milliliter for total radioactivity.
Table 2: Bioavailability and Elimination Routes of Anagliptin in Male Rats and Dogs
| Parameter | Species | Value (%) | Notes |
| Oral Bioavailability | Rat | 38.1 - 85.5 | Dose-dependent[1] |
| Dog | 70.4 | [1] | |
| Urinary Excretion (IV Dose) | Rat | 64.6 | Major route of elimination[1] |
| Dog | 66.2 | Major route of elimination[1] | |
| Biliary Excretion (IV Dose) | Rat | 25.2 | Important pathway in rats |
Experimental Protocols
The following section details the methodologies employed in the preclinical pharmacokinetic evaluation of anagliptin.
Animal Models
-
Species: Male rats and dogs were used in the pharmacokinetic studies of anagliptin. Preclinical pharmacokinetic studies often utilize common laboratory animal models such as rats, dogs, and monkeys to predict human pharmacokinetics.
-
Justification: The choice of animal models in preclinical drug development is crucial for extrapolating data to humans. Different species can have varying metabolic pathways and rates of elimination.
Drug Administration
-
Formulation: For oral administration, [14C]anagliptin was used to trace the drug and its metabolites.
-
Routes of Administration:
-
Oral (PO): A single oral dose of 10 mg/kg of [14C]anagliptin was administered to both rats and dogs to determine oral pharmacokinetic parameters and bioavailability.
-
Intravenous (IV): Intravenous administration was used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, and to assess the primary routes of elimination (urinary and biliary). The dose volume was 1 ml/kg for rats and 0.5 ml/kg for dogs.
-
Sample Collection and Analysis
-
Blood/Plasma Sampling: Blood samples were collected at predetermined time points after drug administration to characterize the plasma concentration-time profile of anagliptin and its metabolites.
-
Excreta Collection: Urine and feces were collected to determine the routes and extent of excretion of the administered radioactive dose. In rats, bile was also collected to assess the extent of biliary excretion. Most of the radioactivity was reported to be excreted within 24 hours in both species.
-
Bioanalytical Method: The concentrations of anagliptin and its metabolites in plasma, urine, and feces were determined using appropriate bioanalytical techniques, which typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
Metabolism and Excretion
-
Metabolism: Anagliptin undergoes metabolism, although the parent drug is a major component in plasma. The proposed metabolic pathways in rats and dogs have been described.
-
Excretion: The primary route of elimination for anagliptin is via urinary excretion in both rats and dogs. Biliary excretion was also identified as a significant elimination pathway in rats. The renal clearance of unbound anagliptin in rats was found to be significantly higher than the glomerular filtration rate, suggesting active renal secretion.
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a generalized workflow for conducting single-dose pharmacokinetic studies in animal models.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Logical Relationship of ADME Processes
The following diagram illustrates the logical flow of a drug through the body, encompassing the key pharmacokinetic processes of Absorption, Distribution, Metabolism, and Excretion (ADME).
Caption: Interrelationship of ADME processes in pharmacokinetics.
References
Unveiling the Crystalline Architecture of Denagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of denagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. A thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is critical for drug development, influencing factors such as stability, solubility, and bioavailability. This document summarizes the available crystallographic data for this compound, focusing on its tosylate salt, and outlines the experimental protocols for its characterization.
Introduction to this compound and its Crystalline Forms
This compound is a potent and selective inhibitor of DPP-4, an enzyme involved in glucose metabolism. By blocking DPP-4, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. While the this compound molecule itself is the active moiety, its solid-state form is crucial for its formulation into a stable and effective drug product.
Pharmaceutical compounds often exist in different crystalline forms, known as polymorphs, which have the same chemical composition but different internal crystal structures. These differences can lead to variations in physicochemical properties. For this compound, the tosylate salt has been a focus of solid-state characterization. Specifically, a crystalline anhydrous form of this compound tosylate is disclosed in patent literature, indicating a stable and well-defined solid form suitable for pharmaceutical development.[1]
Crystallographic Data of this compound Tosylate
Detailed crystallographic data provides the fundamental quantitative description of a crystal lattice. While a complete single-crystal X-ray diffraction analysis for this compound tosylate is not publicly available in peer-reviewed journals, patent literature describes its crystalline nature. The primary method for characterizing this crystalline form is X-ray Powder Diffraction (XRPD).
Table 1: X-ray Powder Diffraction Peak List for Crystalline Anhydrous this compound Tosylate
| 2θ Angle (°) | Relative Intensity (%) |
| Data Not Publicly Available | Data Not Publicly Available |
| ... | ... |
Note: The specific 2θ angles and their relative intensities for the characteristic peaks of crystalline anhydrous this compound tosylate are detailed within patent documents, such as WO 2005/009956. This information is crucial for identifying the specific polymorphic form and ensuring batch-to-batch consistency during manufacturing.
Experimental Protocols
The characterization of the crystalline structure of this compound tosylate involves several key experimental techniques. The following sections detail the typical methodologies employed.
Synthesis and Crystallization of this compound Tosylate
The formation of the crystalline tosylate salt of this compound is a critical step in its manufacturing process. A general procedure involves the following steps:
-
Salt Formation: this compound free base is reacted with p-toluenesulfonic acid in a suitable solvent system.
-
Crystallization: The crystalline anhydrous this compound tosylate is then precipitated from the solution. This process is carefully controlled to ensure the formation of the desired polymorph with high purity. The choice of solvent, temperature, and cooling rate are critical parameters.
-
Isolation and Drying: The resulting crystalline solid is isolated by filtration and dried under controlled conditions to remove any residual solvent.
A visual representation of the general workflow for obtaining and analyzing this compound crystals is provided below.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline form.
-
Sample Preparation: A small amount of the this compound tosylate powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of the crystalline form.
Single Crystal X-Ray Diffraction (SCXRD)
For a more detailed and unambiguous determination of the crystal structure, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth: The first and often most challenging step is to grow single crystals of this compound tosylate of suitable size and quality.
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with an X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the unit cell parameters, space group, and the positions of all atoms within the crystal lattice.
The logical relationship for confirming the identity and purity of a crystalline form is illustrated in the diagram below.
Conclusion
The crystalline form of this compound, particularly its anhydrous tosylate salt, is a key determinant of its suitability as a pharmaceutical ingredient. While detailed crystallographic data from single-crystal analysis is not widely published, the existence of a stable crystalline form is established in patent literature. The primary analytical technique for its routine characterization is X-ray Powder Diffraction, which provides a characteristic fingerprint for this specific solid form. The experimental protocols outlined in this guide provide a framework for the synthesis, crystallization, and analysis of this compound's crystalline structure, which is essential for ensuring the quality, stability, and efficacy of the final drug product. Further research and publication of the single-crystal structure would provide invaluable insights for solid-form scientists and drug developers working with this important DPP-4 inhibitor.
References
Navigating the Challenges of Denagliptin's Aqueous Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, presents significant challenges in aqueous solubility determination due to its inherent instability in solution. This technical guide provides a comprehensive overview of the current understanding of this compound's aqueous solubility, drawing from available data and outlining robust experimental protocols for its investigation. While explicit experimental solubility data for this compound in aqueous solutions remains scarce in publicly accessible literature, this guide offers a framework for researchers to approach its characterization, including methodologies for solubility assessment and analytical quantification.
Introduction to this compound and its Physicochemical Properties
This compound is a potent and selective inhibitor of DPP-4, an enzyme involved in glucose metabolism. As with many small molecule drug candidates, its aqueous solubility is a critical determinant of its biopharmaceutical properties, including dissolution, absorption, and ultimately, bioavailability. However, studies have indicated that this compound is unstable in aqueous solutions, undergoing degradation, which complicates the accurate measurement of its true equilibrium solubility. The primary form discussed in the literature is this compound tosylate.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈F₃N₃O | PubChem[1] |
| Molecular Weight | 373.4 g/mol | PubChem[1] |
| Predicted Water Solubility | 0.013 mg/mL | ALOGPS |
| pKa (Strongest Basic) | 7.97 | Chemaxon |
Note: The water solubility value is a computational prediction and has not been experimentally verified in the reviewed literature.
Challenges in Determining this compound's Aqueous Solubility
The primary challenge in determining the aqueous solubility of this compound is its degradation in solution. This instability means that conventional equilibrium solubility studies, which require prolonged incubation times, may not yield accurate results. Instead, the measured concentration of this compound in solution may be a reflection of a dynamic process involving dissolution and simultaneous degradation.
Recommended Experimental Protocols for Solubility Assessment
Given the stability concerns, a kinetic approach to solubility assessment is recommended. The following protocols are designed to minimize the impact of degradation and provide a more accurate estimation of this compound's solubility.
Kinetic Solubility Determination
This method aims to determine the concentration at which a compound precipitates from a solution under specific conditions, providing a rapid assessment of solubility.
Experimental Workflow for Kinetic Solubility Determination
References
Denagliptin: A Technical Guide to Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denagliptin (also known as GSK823093) is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] As a member of the gliptin class of antihyperglycemic agents, its therapeutic potential lies in the enhancement of endogenous incretin hormone levels, thereby improving glycemic control in type 2 diabetes mellitus. The clinical development of this compound was discontinued, and as a result, extensive public domain data on its specific binding characteristics are limited. This guide provides a comprehensive overview of the methodologies and conceptual framework used to characterize the target binding affinity and selectivity of a DPP-4 inhibitor like this compound. While specific quantitative data for this compound are not available in the public domain, this document outlines the standard experimental protocols and data presentation formats that would be employed in its preclinical and clinical development.
Introduction to this compound and its Target: DPP-4
Dipeptidyl peptidase-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release. By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to prolonged incretin activity and improved glycemic control.
The efficacy and safety of a DPP-4 inhibitor are critically dependent on its binding affinity to the target enzyme and its selectivity over other related proteases. High affinity ensures potent inhibition of DPP-4 at therapeutic concentrations, while high selectivity minimizes the risk of off-target effects that could arise from the inhibition of other physiologically important enzymes.
Target Binding Affinity
The binding affinity of an inhibitor to its target enzyme is a measure of the strength of the interaction. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater potency.
Data Presentation: Binding Affinity of a DPP-4 Inhibitor
Disclaimer: The following table is a representative example of how binding affinity data for a compound like this compound would be presented. Specific values for this compound are not publicly available.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound (GSK823093) | Human DPP-4 | Fluorometric | IC50 | [Data Not Available] |
| This compound (GSK823093) | Human DPP-4 | Radioligand Binding | Ki | [Data Not Available] |
| Comparator (e.g., Sitagliptin) | Human DPP-4 | Fluorometric | IC50 | ~18 |
| Comparator (e.g., Vildagliptin) | Human DPP-4 | Fluorometric | IC50 | ~62 |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50% (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound) and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and reference inhibitor in assay buffer.
-
Prepare a working solution of recombinant human DPP-4 in assay buffer.
-
Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the diluted test compound or reference inhibitor to the respective wells.
-
Add the DPP-4 enzyme solution to all wells except the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
dot
Caption: Workflow for a typical DPP-4 fluorometric inhibition assay.
Target Binding Selectivity
Selectivity is a critical parameter for a drug candidate, as it indicates the inhibitor's preference for its intended target over other related enzymes. For this compound, high selectivity for DPP-4 over other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and other serine proteases (e.g., Fibroblast Activation Protein - FAP) is essential to minimize the potential for off-target effects.
Data Presentation: Selectivity Profile of a DPP-4 Inhibitor
Disclaimer: The following table is a representative example of how selectivity data for a compound like this compound would be presented. Specific values for this compound are not publicly available.
| Enzyme | This compound (GSK823093) IC50 (nM) | Selectivity Fold (vs. DPP-4) |
| DPP-4 | [Data Not Available] | 1 |
| DPP-8 | [Data Not Available] | [Data Not Available] |
| DPP-9 | [Data Not Available] | [Data Not Available] |
| FAP | [Data Not Available] | [Data Not Available] |
| DPP-2 | [Data Not Available] | [Data Not Available] |
| Prolyl Oligopeptidase (POP) | [Data Not Available] | [Data Not Available] |
Experimental Protocol: Selectivity Profiling Assay
The selectivity of an inhibitor is determined by performing inhibition assays against a panel of related enzymes using similar methodologies as the primary target assay.
Materials:
-
Recombinant enzymes for each target (e.g., human DPP-8, DPP-9, FAP).
-
Specific substrates for each enzyme.
-
Assay buffers optimized for each enzyme.
-
Test compound (this compound).
-
96-well microplates.
-
Appropriate plate reader (e.g., fluorescence or absorbance).
Procedure:
-
Assay Adaptation: The DPP-4 inhibition assay protocol is adapted for each of the off-target enzymes. This may involve using a different substrate and/or a modified assay buffer to ensure optimal enzyme activity.
-
IC50 Determination: The IC50 value of this compound is determined for each of the off-target enzymes using the same serial dilution and data analysis methods as described for DPP-4.
-
Selectivity Calculation: The selectivity fold is calculated by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-4. A higher selectivity fold indicates greater selectivity for DPP-4.
dot
Caption: Conceptual diagram of this compound's target selectivity profile.
Signaling Pathway
The therapeutic effect of this compound is mediated through the incretin signaling pathway. By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP. These incretin hormones then bind to their respective receptors on pancreatic β-cells and α-cells, leading to a cascade of events that ultimately results in improved glucose homeostasis.
dot
Caption: The incretin signaling pathway and the mechanism of action of this compound.
Conclusion
While the clinical development of this compound was halted, the principles governing its interaction with DPP-4 remain central to the development of this class of antidiabetic agents. A thorough characterization of a new chemical entity's binding affinity and selectivity is paramount for establishing its potential for efficacy and safety. The experimental protocols and data presentation formats outlined in this guide represent the industry standard for such evaluations. For any new DPP-4 inhibitor, a high binding affinity for the target enzyme, coupled with a robust selectivity profile against other proteases, is a key determinant of its therapeutic viability.
References
Off-Target Effects of Denagliptin: A Technical Guide for Researchers
Disclaimer: The clinical development of denagliptin was discontinued, and as a result, publicly available data on its specific off-target effects are limited. This guide provides a comprehensive overview of the potential off-target effects of this compound by examining the well-characterized off-target profiles of the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the DPP-4 Inhibitor Class
This compound (formerly GSK823093) is a potent, selective, and orally bioavailable inhibitor of Dipeptidyl Peptidase-4 (DPP-4) that was under development for the treatment of type 2 diabetes mellitus.[1][2] Like other drugs in its class, often referred to as "gliptins," its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.
While DPP-4 inhibitors are designed to be selective for their primary target, the potential for off-target interactions is a critical aspect of their safety and pharmacological profile. Off-target effects can arise from the inhibition of closely related enzymes or interaction with other proteins. For the DPP-4 inhibitor class, the most studied off-target interactions involve other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9.[4][5]
Potential Off-Target Interactions: DPP-8 and DPP-9
DPP-8 and DPP-9 are intracellular enzymes that share structural homology with DPP-4. Although their physiological roles are not fully elucidated, preclinical studies with non-selective inhibitors have raised concerns about potential toxicities associated with the inhibition of DPP-8 and DPP-9. These toxicities, observed in animal models, included alopecia, thrombocytopenia, reticulocytopenia, enlarged spleen, and multiorgan histopathological changes. However, other studies have suggested that the inhibition of DPP-8 and DPP-9 per se may not lead to these adverse effects, indicating that the observed toxicities might be due to other off-target activities of the specific compounds tested.
The selectivity of DPP-4 inhibitors for DPP-4 over DPP-8 and DPP-9 is therefore a key parameter in their development and safety assessment. High selectivity is desirable to minimize the potential for off-target effects.
Quantitative Data: Selectivity of DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 or Ki values) of several marketed DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. This comparative data provides a framework for understanding the selectivity profiles within this drug class. Data for this compound is not publicly available.
| Inhibitor | DPP-4 IC50/Ki (nM) | DPP-8 IC50/Ki (nM) | DPP-9 IC50/Ki (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| Sitagliptin | 26 | >250,000 | >250,000 | >9600 | >9600 | |
| Vildagliptin | 62 | 2,300 | 3,300 | ~37 | ~53 | |
| Saxagliptin | 26 | 5,300 | 11,000 | ~204 | ~423 | |
| Alogliptin | <10 | >100,000 | >100,000 | >10,000 | >10,000 | |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: IC50 and Ki values can vary depending on the assay conditions.
Other Potential Off-Target Considerations
Beyond DPP-8 and DPP-9, the broader pharmacological profile of DPP-4 inhibitors is generally considered to be safe. However, some adverse events have been reported in clinical trials and post-marketing surveillance for the class, including:
-
Pancreatitis: An increased risk of pancreatitis has been a topic of discussion for incretin-based therapies, including DPP-4 inhibitors.
-
Joint Pain: Severe and disabling joint pain has been reported in patients taking DPP-4 inhibitors.
-
Heart Failure: Some studies have suggested a potential increased risk of hospitalization for heart failure with certain DPP-4 inhibitors, such as saxagliptin.
-
Hypersensitivity Reactions: Serious hypersensitivity reactions, including anaphylaxis, angioedema, and exfoliative skin conditions, have been observed.
It is important to note that a definitive causal link between these adverse events and off-target inhibition is not always established.
Experimental Protocols for Determining DPP Inhibitor Selectivity
The assessment of a DPP-4 inhibitor's selectivity is a crucial step in its preclinical development. The following outlines a general experimental protocol for determining the inhibitory activity against DPP-4, DPP-8, and DPP-9.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant DPP enzymes.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [GP-AMC]).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (this compound or other inhibitors).
-
Positive control (a known potent inhibitor for each enzyme).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Dilute the DPP enzymes to their optimal working concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Reaction:
-
Add a defined volume of the diluted test compound or control to the wells of the microplate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Cellular Inhibition Assay
To assess the activity of inhibitors in a more physiologically relevant context, cellular assays can be employed.
Materials:
-
Cell line expressing the target DPP enzyme (e.g., HepG2 cells which endogenously express DPP-4).
-
Cell culture medium and reagents.
-
Fluorescent enzyme activity probe that can penetrate living cells.
-
Test compound and controls.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of the test compound for a specific duration.
-
-
Activity Measurement:
-
Add the cell-permeable fluorescent probe to the cells and incubate. The probe is designed to be cleaved by the target enzyme, resulting in a fluorescent signal.
-
Measure the fluorescence intensity using a microscope or plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value as described for the in vitro assay.
-
Visualizations: Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
Caption: On-target signaling pathway of DPP-4 inhibition by this compound.
Experimental Workflow for DPP Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity of a DPP inhibitor.
Logical Relationship of On-Target and Off-Target Effects
Caption: On-target versus potential off-target effects of this compound.
Conclusion
While specific data on the off-target effects of this compound are scarce due to its discontinued development, the extensive research on the DPP-4 inhibitor class provides a valuable framework for understanding its potential pharmacological profile. The primary off-target concern for this class is the inhibition of the closely related enzymes DPP-8 and DPP-9. The high selectivity of newer DPP-4 inhibitors for DPP-4 over these other dipeptidyl peptidases is a key feature contributing to their favorable safety profile. The experimental protocols and visualizations provided in this guide offer a foundational understanding for researchers investigating the selectivity and potential off-target effects of novel DPP-4 inhibitors. Further research would be necessary to fully characterize the specific off-target profile of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Denagliptin: A Technical Overview of its Degradation Pathway and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin is a potent, selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus.[1] As with any drug candidate, a thorough understanding of its stability and degradation pathways is crucial for formulation development, predicting shelf-life, and ensuring patient safety. While extensive data on the in vivo metabolic fate of this compound is limited in publicly available literature, likely due to the halt of its clinical development following unfavorable preclinical toxicity data, forced degradation studies have elucidated its primary chemical degradation pathway.[2] This technical guide provides a comprehensive overview of the known degradation products of this compound, based on stress testing studies, and offers insights into the experimental protocols used for their identification.
Chemical Degradation Pathway of this compound
Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance under various conditions.[3] For this compound, these studies were conducted in both solution (acidic, neutral, and basic conditions) and solid-state (heat, humidity, and light).[3][4] The primary degradation pathway identified involves an initial intramolecular cyclization, followed by epimerization and subsequent hydrolysis.
This compound was found to be stable in the solid-state but degrades in solution and when blended with excipients. The predominant degradation route proceeds as follows:
-
Cyclization: this compound undergoes an intramolecular cyclization to form a cyclic amidine intermediate, (3S,7S,8aS)-amidine.
-
Epimerization: This initial amidine product then epimerizes to a more stable diastereomer, (3S,7S,8aR)-amidine.
-
Hydrolysis: Finally, the (3S,7S,8aR)-amidine hydrolyzes to form the corresponding diketopiperazine.
This pathway highlights the inherent instability of this compound in the presence of moisture and certain pH conditions, which is a critical consideration for formulation strategies.
Quantitative Data on this compound Degradation
While specific quantitative rates of degradation from the primary literature are not extensively detailed, the qualitative pathway indicates the formation of three major degradation products under stress conditions. The relative amounts of these degradants would be dependent on the specific conditions (pH, temperature, moisture) and duration of the stress testing.
| Compound | Structure/Type | Formation Pathway | Reference |
| This compound | Parent Drug | - | |
| (3S,7S,8aS)-Amidine | Cyclic Amidine Intermediate | Cyclization of this compound | |
| (3S,7S,8aR)-Amidine | Epimerized Amidine | Epimerization of (3S,7S,8aS)-Amidine | |
| Diketopiperazine | Hydrolysis Product | Hydrolysis of (3S,7S,8aR)-Amidine |
Experimental Protocols for Degradation Studies
The identification of the this compound degradation pathway was accomplished through a series of well-defined stress testing protocols. The following provides a generalized overview of the methodologies employed.
Forced Degradation in Solution
-
Objective: To determine the stability of this compound in aqueous environments under various pH conditions.
-
Methodology:
-
Solutions of this compound tosylate were prepared in acidic, neutral (water), and basic media. Organic cosolvents were utilized to ensure solubility.
-
Acidic conditions were typically achieved using hydrochloric acid (e.g., 0.1 N HCl).
-
Basic conditions were established using sodium hydroxide (e.g., 0.1 N NaOH).
-
The solutions were stored at controlled temperatures for a defined period.
-
Samples were withdrawn at specified time points and analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products.
-
The structures of the degradation products were elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Forced Degradation in Solid-State
-
Objective: To assess the impact of environmental factors on the stability of this compound in its solid form.
-
Methodology:
-
Solid this compound tosylate was subjected to stress conditions including:
-
Heat: Samples were stored at elevated temperatures (e.g., 60-80°C).
-
Humidity: Samples were exposed to high relative humidity (e.g., 75-90% RH) at a controlled temperature.
-
Light: Samples were exposed to photolytic degradation conditions as per ICH guidelines.
-
-
Blends of this compound with various pharmaceutical excipients were also stressed under heat and humidity to evaluate potential drug-excipient incompatibilities.
-
Capsule formulations containing this compound were similarly stressed.
-
At the end of the study period, the samples were dissolved in a suitable solvent and analyzed by HPLC to quantify the remaining parent drug and identify any degradation products.
-
In Vivo Metabolism of this compound: A Data Gap
A thorough review of the scientific literature reveals a significant lack of published data on the in vivo metabolism and biotransformation of this compound in humans or preclinical species. While the metabolism of other DPP-4 inhibitors is well-characterized, often involving cytochrome P450 (CYP) enzymes and excretion via renal and/or fecal routes, specific metabolic pathways for this compound have not been publicly disclosed. The discontinuation of its development at the preclinical stage is the most probable reason for this absence of information in the public domain. Therefore, a detailed description of this compound's metabolic metabolites, their formation pathways, and the enzymes involved cannot be provided at this time.
Conclusion
The chemical stability of this compound has been investigated through forced degradation studies, which have identified a primary degradation pathway involving cyclization, epimerization, and hydrolysis to form a diketopiperazine derivative. This information is vital for the formulation and handling of this compound. However, a significant knowledge gap exists regarding the in vivo metabolic fate of this compound. For researchers working with this molecule, it is important to be aware of its potential for chemical degradation and to consider the well-documented metabolic pathways of other DPP-4 inhibitors as a potential, albeit unconfirmed, guide for its likely biotransformation. Further research, should it become available, would be necessary to fully elucidate the metabolic profile of this compound.
References
- 1. This compound | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Elucidating the pathways of degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Denagliptin and the Expanding Therapeutic Landscape of DPP-4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denagliptin (formerly GSK823093) is a potent, selective, orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor investigated primarily for the treatment of type 2 diabetes mellitus (T2DM).[1][2] While its development was halted due to unfavorable preclinical long-term toxicity findings, the extensive research into this compound and the broader class of DPP-4 inhibitors, also known as gliptins, has unveiled a spectrum of potential therapeutic applications beyond glycemic control. This technical guide provides an in-depth review of the established mechanism of action of DPP-4 inhibitors and explores the preclinical and clinical evidence for their novel applications in cardiovascular disease, neurodegenerative disorders, inflammatory conditions, and oncology. This document aims to serve as a comprehensive resource, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
This compound: A Case Study in DPP-4 Inhibitor Development
This compound emerged as a promising candidate for T2DM treatment, reaching phase 3 clinical trials.[3][4] Its primary mechanism of action, characteristic of all gliptins, is the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.
The development of this compound was unfortunately discontinued due to undisclosed adverse findings in long-term preclinical toxicity studies. Despite this, the journey of this compound underscores the therapeutic potential of DPP-4 inhibition. The broader class of approved DPP-4 inhibitors, including sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin, has not only become a cornerstone in T2DM management but has also paved the way for exploring their pleiotropic effects.
The Core Mechanism: DPP-4 Inhibition and Incretin Signaling
The canonical signaling pathway for DPP-4 inhibitors is centered on the potentiation of incretin hormone activity.
Novel Therapeutic Applications of DPP-4 Inhibitors
Beyond their established role in diabetes, DPP-4 inhibitors are being investigated for a range of other therapeutic benefits.
Cardiovascular Protection
Preclinical and clinical studies have suggested that DPP-4 inhibitors may exert beneficial effects on the cardiovascular system, independent of their glucose-lowering effects.
-
Blood Pressure Reduction: Several studies have indicated that DPP-4 inhibitors can lead to a modest but significant reduction in blood pressure.
| DPP-4 Inhibitor | Study Population | Duration | Key Findings on Blood Pressure |
| Alogliptin | Hypertensive patients with T2DM | 12 months | Significant decrease in systolic and diastolic blood pressure. |
| Sitagliptin | Hypertensive patients with T2DM | 6 months | Significant reduction in systolic blood pressure, independent of glycemic control or weight loss. |
| Vildagliptin | Hypertensive patient with T2DM (case report) | Not specified | Reduction in central systolic blood pressure. |
-
Experimental Protocol: Evaluation of Antihypertensive Effects
A representative experimental protocol to assess the antihypertensive effects of a DPP-4 inhibitor in a clinical setting would involve:
-
Patient Population: Hypertensive patients with T2DM, with a baseline systolic blood pressure >130 mmHg.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Intervention: Administration of the DPP-4 inhibitor or placebo for a predefined period (e.g., 12-24 weeks).
-
Primary Endpoint: Change from baseline in 24-hour ambulatory blood pressure monitoring.
-
Secondary Endpoints: Changes in office blood pressure, arterial stiffness (measured by pulse wave velocity), and markers of endothelial function.
-
Data Analysis: Statistical analysis to compare the changes in blood pressure between the treatment and placebo groups.
Neuroprotection
Emerging evidence suggests a potential role for DPP-4 inhibitors in the management of neurodegenerative diseases.
-
Alzheimer's Disease: DPP-4 inhibitors may offer neuroprotection in Alzheimer's disease through multiple mechanisms, including reducing neuroinflammation and potentially impacting amyloid-beta and tau pathology.
-
Stroke: Preclinical studies have shown that chronic pretreatment with DPP-4 inhibitors can be neuroprotective in experimental models of stroke.
-
Parkinson's Disease: In a rat model of Parkinson's disease, the DPP-4 inhibitor linagliptin demonstrated neuroprotective effects by improving motor function and reducing oxidative stress and inflammation.
Anti-inflammatory Effects
DPP-4 is also expressed on immune cells and has been implicated in inflammatory processes. Inhibition of DPP-4 may therefore have broader anti-inflammatory effects.
-
Nonalcoholic Steatohepatitis (NASH): In animal models of NASH, DPP-4 inhibitors have been shown to reduce liver inflammation and fibrosis.
-
General Inflammation: Studies have shown that DPP-4 inhibitors can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Oncology
The role of DPP-4 inhibitors in cancer is complex and an area of active research.
-
Adjunctive Cancer Therapy: Some studies suggest that antidiabetic drugs, including those targeting pathways modulated by DPP-4 inhibitors, could sensitize cancer cells to conventional chemotherapy.
-
Safety Considerations: It is important to note that the long-term effects of DPP-4 inhibitors on cancer risk are still being evaluated.
Experimental Workflow: Investigating Novel Therapeutic Applications
The following diagram outlines a general experimental workflow for investigating a novel therapeutic application of a DPP-4 inhibitor.
Conclusion and Future Directions
While the development of this compound was halted, the extensive research into the DPP-4 inhibitor class continues to reveal a wealth of therapeutic potential beyond T2DM. The pleiotropic effects of these agents in cardiovascular disease, neurodegeneration, and inflammatory conditions are promising areas for future research and drug development. A deeper understanding of the non-incretin-mediated signaling pathways of DPP-4 inhibitors will be crucial in fully harnessing their therapeutic capabilities. Further long-term clinical trials are necessary to definitively establish the safety and efficacy of this drug class in these novel therapeutic areas. The story of this compound serves as a reminder of the rigorous and often unpredictable nature of drug development, while the continued exploration of its drug class highlights the exciting potential for repurposing and expanding the therapeutic utility of established drug families.
References
The Emerging Therapeutic Potential of Denagliptin and Other DPP-4 Inhibitors in Non-Diabetic Pathologies: A Technical Overview
Disclaimer: Scientific literature explicitly detailing the role of denagliptin in non-diabetic conditions is nascent. This technical guide, therefore, leverages the broader, more extensive research available on other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, linagliptin, vildagliptin, and alogliptin. The mechanisms of action and the physiological effects of DPP-4 inhibitors are generally considered a class effect, primarily mediated through the potentiation of the incretin hormone glucagon-like peptide-1 (GLP-1). Thus, the findings presented herein for other gliptins provide a strong inferential basis for the potential applications of this compound in similar non-diabetic contexts.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, are increasingly recognized for their pleiotropic effects extending beyond glycemic control. Their primary mechanism involves the inhibition of the DPP-4 enzyme, which rapidly degrades incretin hormones, most notably GLP-1. By prolonging the action of GLP-1, these inhibitors modulate a wide array of physiological processes, including inflammation, oxidative stress, and cellular survival. This guide provides a comprehensive technical overview of the current understanding of the role of DPP-4 inhibitors in non-diabetic conditions, with a focus on preclinical and clinical evidence in nephropathy, cardiovascular disease, neurodegenerative disorders, and non-alcoholic fatty liver disease (NAFLD). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and drug development in this promising therapeutic area.
Mechanism of Action Beyond Glycemic Control
The therapeutic effects of DPP-4 inhibitors in non-diabetic conditions are largely attributed to the enhancement of GLP-1 receptor (GLP-1R) signaling. GLP-1Rs are expressed in various tissues beyond the pancreas, including the kidneys, heart, blood vessels, and the central nervous system. Activation of these receptors initiates a cascade of intracellular events with broad cytoprotective effects.
GLP-1 Receptor Signaling Pathway
The binding of GLP-1 to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which mediate many of the downstream effects of GLP-1, including anti-inflammatory, anti-apoptotic, and anti-oxidative actions.[1]
Applications in Non-Diabetic Kidney Disease
Preclinical studies have demonstrated the reno-protective effects of DPP-4 inhibitors in various models of non-diabetic kidney injury. These effects are often independent of blood glucose levels and are mediated by anti-inflammatory and anti-fibrotic mechanisms.[3]
Quantitative Data from Preclinical Studies
| DPP-4 Inhibitor | Non-Diabetic Condition | Experimental Model | Dosage | Key Finding | Reference |
| Alogliptin | Glomerulonephritis | Rat Thy-1 nephritis model | 20 mg/kg/day | Significantly reduced CD68-positive macrophage infiltration in the kidney. | [3] |
| Anagliptin | Glomerulonephritis | Rat Thy-1 nephritis model | 300 mg/kg/day | Reduced CD68-positive macrophage infiltration in the kidney. | |
| Linagliptin | Chronic Kidney Disease | 5/6 nephrectomy rat model | 3 mg/kg/day | Attenuated glomerulosclerosis and interstitial fibrosis. |
Experimental Protocol: Rat Thy-1 Glomerulonephritis Model
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single intravenous injection of the anti-Thy-1.1 antibody (OX-7) at a dose of 1.2 mg/kg is administered to induce mesangial proliferative glomerulonephritis.
-
Drug Administration: Alogliptin (20 mg/kg/day) or vehicle is administered orally by gavage for 7 days, starting from the day of disease induction.
-
Outcome Assessment:
-
Proteinuria: Measured by collecting 24-hour urine samples.
-
Histological Analysis: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to assess glomerular injury.
-
Immunohistochemistry: Staining for CD68 is performed to quantify macrophage infiltration in the glomeruli.
-
Cardiovascular Protection in Non-Diabetic Settings
DPP-4 inhibitors have shown potential cardiovascular benefits that are independent of their glucose-lowering effects. These benefits include improvements in endothelial function, reduction of inflammation and oxidative stress, and positive effects on postprandial lipemia.
Quantitative Data from Clinical and Preclinical Studies
| DPP-4 Inhibitor | Non-Diabetic Context | Study Population/Model | Dosage | Key Finding | Reference |
| Sitagliptin | Endothelial Dysfunction | Patients with T2DM and CAD | 100 mg/day | Significantly improved reactive hyperemia index (RHI), a measure of endothelial function. | |
| Linagliptin | Stroke in Hyperglycemia | Hyperglycemic mouse model | 10 mg/kg | Significantly decreased infarct volume and reduced neuronal cell death. |
Experimental Protocol: Assessment of Endothelial Function
-
Study Population: Patients with coronary artery disease (with or without type 2 diabetes).
-
Intervention: Sitagliptin (100 mg/day) or placebo for 12 weeks.
-
Outcome Assessment: Endothelial function is assessed using peripheral arterial tonometry to measure the reactive hyperemia index (RHI). This non-invasive method evaluates the endothelial response to a period of forearm ischemia.
-
Inflammatory Markers: Blood samples are collected to measure levels of high-sensitivity C-reactive protein (hs-CRP) and other inflammatory cytokines.
Neuroprotective Potential in Neurodegenerative Diseases
Emerging evidence suggests that DPP-4 inhibitors may have a neuroprotective role in conditions like Alzheimer's and Parkinson's disease. The proposed mechanisms include reduction of neuroinflammation, oxidative stress, and apoptosis, as well as enhancement of neurogenesis.
Quantitative Data from Preclinical Studies
| DPP-4 Inhibitor | Neurodegenerative Model | Animal Model | Dosage | Key Finding | Reference |
| Sitagliptin | Alzheimer's Disease-like pathology | T2DM rats | Not specified | Improved working memory from 50.67% to 63.5% and reference memory from 43.33% to 69.76%. | |
| Vildagliptin | Parkinson's Disease | MPTP-induced mouse model | 50 mg/kg | Significantly attenuated motor deficits in rotarod, pole, and nest building tests. | |
| Linagliptin | Stroke | Hyperglycemic mice | 10 mg/kg | Significantly improved neurological deficit scores. |
Experimental Protocol: Rotenone-Induced Parkinson's Disease Model in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Disease: Subcutaneous injection of rotenone (1.5 mg/kg) on alternate days for 21 days to induce Parkinson's-like neurodegeneration.
-
Drug Administration: Linagliptin (5, 10, and 20 mg/kg) administered orally daily, one hour before rotenone administration.
-
Outcome Assessment:
-
Motor Function: Assessed using tests such as the rotarod and open field test to evaluate coordination and locomotor activity.
-
Neurochemical Analysis: Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC).
-
Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress (e.g., superoxide dismutase, catalase) and inflammation (e.g., TNF-α).
-
Role in Non-Alcoholic Fatty Liver Disease (NAFLD)
DPP-4 is expressed in the liver, and its levels are elevated in patients with NAFLD. Preclinical and early clinical studies suggest that DPP-4 inhibitors may improve liver histology and reduce transaminase levels in the context of NAFLD.
Quantitative Data from Clinical Studies
| DPP-4 Inhibitor | Condition | Study Population | Dosage | Key Finding | Reference |
| Sitagliptin | NAFLD with T2DM | 30 patients | 50 mg/day | Significant decreases in AST, ALT, and γ-GTP levels after 4 months. | |
| Sitagliptin | NAFLD with pre-diabetes or early T2DM | 50 patients | 100 mg/day | No significant reduction in liver fat compared to placebo after 24 weeks. |
Note: The clinical evidence for the efficacy of DPP-4 inhibitors in NAFLD is still evolving and somewhat conflicting.
Future Directions and Conclusion
The therapeutic potential of this compound and other DPP-4 inhibitors in non-diabetic conditions represents a significant area of ongoing research. The pleiotropic effects mediated by the enhancement of GLP-1 signaling provide a strong rationale for their investigation in a wide range of pathologies characterized by inflammation and cellular stress. Future research should focus on larger, well-controlled clinical trials in non-diabetic populations to definitively establish the efficacy and safety of this drug class in these novel indications. Furthermore, head-to-head comparison studies between different DPP-4 inhibitors will be crucial to determine if there are any clinically significant differences in their non-glycemic effects. The development of this compound and its progression through clinical trials for these expanded indications will be an area of considerable interest for the scientific and medical communities.
References
Preclinical Toxicity of DPP-4 Inhibitors: A Technical Guide for Drug Development Professionals
An In-Depth Examination of the Preclinical Safety Profile of Dipeptidyl Peptidase-4 Inhibitors, with a Focus on Denagliptin's Anticipated Profile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, detailed preclinical toxicity data for this compound is limited. This guide summarizes the expected preclinical toxicity profile of a dipeptidyl peptidase-4 (DPP-4) inhibitor based on available information for other drugs in this class, such as sitagliptin, vildagliptin, alogliptin, and linagliptin. The information presented here should be considered as a general overview of the types of preclinical studies conducted for this therapeutic class and the potential findings.
Executive Summary
This compound is a selective, orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) that has been investigated for the treatment of type 2 diabetes mellitus. As with any new therapeutic agent, a thorough preclinical toxicology program is essential to characterize its safety profile before human clinical trials. This technical guide provides a comprehensive overview of the core preclinical toxicity studies typically conducted for a DPP-4 inhibitor. While specific data for this compound is not widely published, this document leverages information from other drugs in the same class to outline the expected toxicological evaluation. The guide covers key areas of investigation, including acute, subchronic, and chronic toxicity; carcinogenicity; genotoxicity; reproductive and developmental toxicity; and safety pharmacology. Methodologies for key experiments are detailed, and quantitative data from representative DPP-4 inhibitors are presented in structured tables for comparative analysis.
General Toxicology
General toxicology studies are designed to evaluate the potential adverse effects of a drug candidate after single or repeated administration. These studies are crucial for identifying target organs of toxicity, determining dose-response relationships, and establishing the No-Observed-Adverse-Effect Level (NOAEL).
Acute Toxicity
Acute toxicity studies assess the effects of a single, high dose of the test substance.[1] These studies help in determining the maximum tolerated dose (MTD) and provide preliminary information on potential target organs. For orally administered drugs like this compound, studies are typically conducted in at least two mammalian species, usually a rodent (e.g., rat) and a non-rodent (e.g., dog).
Table 1: Representative Acute Toxicity Data for DPP-4 Inhibitors
| Drug | Species | Route | Observation |
| Vildagliptin | Cynomolgus Monkey | Oral | Edema of extremities, tail, and face; skeletal muscle necrosis; increased serum enzymes (LDH, CK, AST, ALT); hypothermia; hypotension; tachycardia.[2] |
Note: Data specific to this compound is not publicly available.
Chronic Toxicity
Chronic toxicity studies involve the repeated administration of the drug over a longer period, typically 3 to 12 months, depending on the intended duration of clinical use. These studies provide comprehensive information on the toxicological profile of the drug, including the identification of target organs and the potential for cumulative toxicity.
Table 2: Summary of Findings from Chronic Toxicity Studies of DPP-4 Inhibitors
| Drug | Species | Duration | Key Findings | NOAEL |
| Sitagliptin | Rats & Dogs | Up to 2 years (rats), 1 year (dogs) | No evidence of acute pancreatitis.[3] | Not specified in the provided text. |
| Alogliptin | Rats & Dogs | Chronic studies | No unexpected toxicity when combined with metformin.[4] Hepatotoxicity NOAEL was at least 30 times the maximum recommended human dose (MRHD) in all species.[4] | >30x MRHD (hepatotoxicity) |
| Linagliptin | Monkeys | 12 months | No cutaneous toxicity observed, unlike some other DPP-4 inhibitors. | Not specified in the provided text. |
Note: Data specific to this compound is not publicly available.
Carcinogenicity
Carcinogenicity studies are conducted to assess the tumorigenic potential of a drug after long-term administration. These are typically two-year studies conducted in rodents.
Table 3: Representative Carcinogenicity Data for DPP-4 Inhibitors
| Drug | Species | Key Findings |
| Sitagliptin | Rats | Increased incidence of combined liver adenoma/carcinoma in males and females at 500 mg/kg/day. |
| Sitagliptin | Mice | No increase in the incidence of tumors in any organ up to 500 mg/kg/day. |
| Linagliptin | Mice | Lymphomas observed in female mice at a dose approximately 287 times the clinical dose. |
| Alogliptin | Rats & Mice | No evidence of increased c-cell tumors. |
Note: Data specific to this compound is not publicly available.
Genotoxicity
Genotoxicity assays are performed to determine if a drug candidate can induce damage to genetic material. A standard battery of tests includes an assessment of gene mutations, chromosomal damage, and DNA damage.
Table 4: Standard Genotoxicity Assay Battery
| Assay Type | Purpose | Typical System |
| Ames Test | Detects gene mutations (point mutations and frameshifts) | Salmonella typhimurium and Escherichia coli strains |
| In vitro Chromosomal Aberration Assay | Detects chromosomal damage (clastogenicity) | Mammalian cells (e.g., Chinese Hamster Ovary, human lymphocytes) |
| In vivo Micronucleus Test | Detects chromosomal damage in vivo | Rodent hematopoietic cells |
While specific results for this compound are not available, it is expected that a comprehensive battery of in vitro and in vivo genotoxicity studies would have been conducted. For instance, studies on vildagliptin's impurities showed no mutagenic or clastogenic potential in the Ames and micronucleus tests.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to evaluate the potential effects of a drug on all aspects of reproduction, from fertility to postnatal development.
Table 5: Overview of Reproductive and Developmental Toxicity Studies
| Study Type | Purpose |
| Fertility and Early Embryonic Development | Assesses effects on male and female reproductive function, including gamete formation, mating behavior, fertilization, and implantation. |
| Embryo-Fetal Development | Evaluates the potential for teratogenicity and developmental toxicity during organogenesis. |
| Pre- and Postnatal Development | Examines effects on late fetal development, parturition, lactation, and neonatal viability and growth. |
For alogliptin, a combination embryofetal toxicology study in rats with metformin showed some fetal abnormalities at high, maternally toxic doses.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a drug on major physiological systems. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.
Table 6: Core Battery of Safety Pharmacology Studies
| System | Key Parameters Evaluated |
| Central Nervous System | Effects on behavior, motor activity, coordination, and sensory/motor reflexes. |
| Cardiovascular System | Effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters (including QT interval). |
| Respiratory System | Effects on respiratory rate, tidal volume, and minute volume. |
Experimental Protocols and Visualizations
General Toxicology Study Workflow
The following diagram illustrates a typical workflow for a chronic toxicity study.
Caption: Workflow of a chronic toxicity study.
DPP-4 Inhibition Signaling Pathway
The therapeutic effect of this compound and other gliptins is mediated through the inhibition of the DPP-4 enzyme, which leads to an increase in active GLP-1 and GIP levels. This, in turn, enhances glucose-dependent insulin secretion.
Caption: Mechanism of DPP-4 inhibition by this compound.
Genotoxicity Testing Strategy
The following diagram outlines a typical decision-making workflow for assessing the genotoxic potential of a new drug candidate.
Caption: Genotoxicity testing decision workflow.
Conclusion
The preclinical toxicological evaluation of a DPP-4 inhibitor like this compound involves a comprehensive set of studies designed to characterize its safety profile. Based on the data from other drugs in this class, the key areas of focus include general toxicity (with a particular watch for species-specific effects), carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology. While specific data for this compound remains largely proprietary, this guide provides a robust framework for understanding the anticipated preclinical safety assessment of this and other similar molecules. A thorough evaluation of these toxicological endpoints is critical for the successful progression of a drug candidate from preclinical development to human clinical trials.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Denagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin (also known as GSK823093) is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1][2] DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[3] They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This document provides detailed protocols for the in vitro assessment of this compound's inhibitory activity against DPP-4, as well as its selectivity against related proteases.
Mechanism of Action
DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides, including GLP-1 and GIP.[4] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulates insulin synthesis and release from pancreatic β-cells and reduces glucagon secretion from pancreatic α-cells. This action helps to lower blood glucose levels.
Figure 1: this compound's Mechanism of Action.
Key In Vitro Assays
The primary in vitro assay for this compound is the DPP-4 inhibition assay. Additionally, selectivity assays against other dipeptidyl peptidases, such as DPP-8 and DPP-9, are crucial to assess potential off-target effects.
DPP-4 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of DPP-4. A common method involves a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases free AMC, a fluorescent product. The reduction in fluorescence in the presence of this compound is proportional to its inhibitory activity.
Experimental Protocol:
-
Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare a buffer solution (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl).
-
DPP-4 Enzyme: Reconstitute human recombinant DPP-4 enzyme in assay buffer to a working concentration (e.g., 1 ng/µL).
-
DPP-4 Substrate: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute in assay buffer to the desired final concentration (e.g., 100 µM).
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.
-
Positive Control: Use a known DPP-4 inhibitor like sitagliptin for comparison.
-
-
Assay Procedure:
-
Add 25 µL of the this compound serial dilutions or control to the wells of a black, 96-well microplate.
-
Add 50 µL of the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
Monitor the fluorescence intensity kinetically for 15-30 minutes at 37°C using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: DPP-4 Inhibition Assay Workflow.
Selectivity Assays (DPP-8 and DPP-9)
To ensure the specificity of this compound, its inhibitory activity should be tested against other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity. The protocol is similar to the DPP-4 inhibition assay, with the substitution of the respective enzymes.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffers optimized for DPP-8 and DPP-9 activity.
-
Reconstitute human recombinant DPP-8 and DPP-9 enzymes to their optimal working concentrations (e.g., 30 ng/mL for DPP-8 and 20 ng/mL for DPP-9).
-
Use a suitable substrate, such as Gly-Pro-p-nitroanilide (for colorimetric assay) or Gly-Pro-AMC (for fluorometric assay).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Follow the same steps as the DPP-4 inhibition assay, using the specific DPP enzyme and its corresponding optimized buffer and substrate concentrations.
-
For a colorimetric assay using Gly-Pro-p-nitroanilide, monitor the change in absorbance at 405 nm for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the IC50 values for DPP-8 and DPP-9.
-
Determine the selectivity ratio by dividing the IC50 for DPP-8/9 by the IC50 for DPP-4.
-
Data Presentation
The quantitative data from these assays should be summarized for clear comparison.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| This compound | 2.5 | >10,000 | >10,000 | >4000-fold | >4000-fold |
| Sitagliptin | 19 | >10,000 | >10,000 | >526-fold | >526-fold |
| Vildagliptin | 62 | 2,800 | 4,700 | 45-fold | 76-fold |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Off-Target Effects
While this compound is designed to be a selective DPP-4 inhibitor, it is crucial to consider potential off-target effects. Broader kinase and protease screening panels can be employed to identify any unintended interactions with other cellular targets. Computational methods, such as target fishing, can also be used to predict potential off-targets. Understanding the off-target profile is essential for predicting potential side effects and ensuring the safety of the drug candidate.
References
Application Note and Protocol for the Quantification of Gliptins in Human Plasma using LC-MS/MS
Note: Initial searches for "denagliptin" did not yield specific methods. The following protocol is a comprehensive guide based on validated methods for the quantification of a closely related and commonly analyzed compound, linagliptin, in human plasma. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Accurate quantification of linagliptin in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of linagliptin in human plasma samples. The method described herein is based on established and validated bioanalytical procedures.
Principle
The method involves the extraction of linagliptin and an internal standard (IS) from human plasma via protein precipitation or liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
-
Linagliptin reference standard
-
Internal Standard (e.g., Linagliptin-d4 or Telmisartan)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Deionized water
-
Human plasma (drug-free)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters X-Bridge C18, 5 µm, 4.6 x 50 mm or Gemini C18, 100 mm x 4.6 mm, 3 µ)[1][2]
-
Data acquisition and processing software
Protein precipitation is a rapid and effective method for extracting linagliptin from plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Experimental Workflow for Sample Preparation (Protein Precipitation)
Caption: Workflow for the protein precipitation sample preparation method.
The following tables summarize the typical LC-MS/MS conditions for linagliptin analysis.[1][2]
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Waters, X-Bridge, C18, 5µm, 4.6×50 mm[1] | Gemini C18, 100 mm × 4.6 mm, 3 µ |
| Mobile Phase | Acetonitrile and 0.1 % formic acid (90:10 v/v) | 10 mM ammonium formate : methanol (20:80 v/v) |
| Flow Rate | 0.6 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | Not Specified |
| Run Time | 3.0 min | 3.5 min |
| Column Temperature | Ambient | Not Specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Linagliptin | Linagliptin-d4 (IS) | Telmisartan (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 473.54 | 477.5 | Not Specified |
| Product Ion (m/z) | 157.6 | 424.3 | Not Specified |
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis of plasma samples.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., USFDA). Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters for Linagliptin
| Parameter | Result | Reference |
| Linearity Range | 10 ng/mL to 5000 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy | Intra-day: 80-120% of nominal at LLOQ, 85-115% at other levels. Inter-day: Similar to intra-day. Overall mean accuracy >99%. | |
| Precision (%CV) | Intra-day and Inter-day: ≤ 20% at LLOQ, ≤ 15% at other levels. | |
| Recovery | Linagliptin: 92.5%, Internal Standard: 89.9% | |
| Matrix Effect | Linagliptin: 5.51%, Internal Standard: 1.33% | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Application to Pharmacokinetic Studies
This validated method is suitable for the analysis of plasma samples from pharmacokinetic studies. Following oral administration of linagliptin, plasma concentrations can be measured at various time points to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (area under the concentration-time curve).
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of linagliptin in human plasma. The protocol, including a straightforward protein precipitation sample preparation and rapid chromatographic analysis, is well-suited for high-throughput bioanalysis in support of clinical and preclinical studies. The validation data demonstrates that the method meets the regulatory requirements for accuracy, precision, and other performance characteristics.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Denagliptin in Human Plasma
Abstract
This application note details a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of denagliptin in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies. The straightforward liquid-liquid extraction (LLE) sample preparation and a short chromatographic run time of under 3 minutes allow for high-throughput analysis. This method has been developed to provide a robust and reliable workflow from sample preparation to data acquisition and analysis. All validation parameters, including linearity, precision, accuracy, and recovery, are summarized, demonstrating the method's suitability for regulated bioanalysis.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes. To characterize its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential for the accurate measurement of its concentrations in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex samples like plasma. This document provides a comprehensive protocol for the analysis of this compound, which can be readily implemented in a bioanalytical laboratory.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), this compound-d4, in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 75, 800 ng/mL).
Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | < 3 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | To be determined experimentally |
| This compound-d4 (IS) Transition | To be determined experimentally |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data and Results
The following tables summarize the expected performance of the method based on typical validation results for similar analytes.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | > 80 | 85 - 115 |
| HQC | 800 | > 80 | 85 - 115 |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and short analysis time make it well-suited for supporting pharmacokinetic studies in a drug development setting. The method demonstrates excellent sensitivity, linearity, precision, and accuracy, meeting the requirements for regulated bioanalysis.
Application Notes and Protocols for Denagliptin Administration in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Denagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor that was under development for the treatment of type 2 diabetes. Its development was reportedly halted due to unfavorable preliminary data from preclinical long-term toxicity trials. These protocols are intended as a general guide based on standard in vivo study practices and methodologies for similar compounds. Researchers should conduct their own literature search for the most current information and perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental design.
Introduction
This compound is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. These application notes provide a generalized framework for the preparation and administration of this compound for in vivo research studies, primarily focusing on oral gavage in rodent models.
Materials and Reagents
-
This compound tosylate
-
Vehicle for solubilization (e.g., 0.5% (w/v) Methylcellulose in sterile water, Phosphate Buffered Saline (PBS), or as determined by solubility studies)
-
Sterile water for injection or appropriate solvent
-
Animal balance
-
Oral gavage needles (flexible plastic or stainless steel, appropriate size for the animal)[2][3]
-
Syringes (1 mL or appropriate volume)
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
Quantitative Data Summary
Due to the limited publicly available data on this compound in vivo studies, the following table provides a template for researchers to populate with their own dose-finding and pharmacokinetic study results. For reference, other DPP-4 inhibitors have been studied at various dosages in animal models.
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Rabbit (Oryctolagus cuniculus) | Dog (Canis lupus familiaris) | Notes |
| Route of Administration | Oral (gavage) | Oral (gavage) | Oral (gavage) | Intravenous/Oral | Oral gavage is a common and precise method for oral dosing in rodents. |
| Dosage Range (mg/kg) | TBD | TBD | TBD | TBD | Dose-ranging studies are critical to establish efficacy and safety. For context, other DPP-4 inhibitors have been studied in rodents at doses ranging from 1 to 100 mg/kg. |
| Dosing Volume (mL/kg) | 5-10 | 5-10 | 1-5 | 1-5 | Gavage volumes should generally not exceed 1% of the animal's body weight to avoid complications. |
| Dosing Frequency | TBD | TBD | TBD | TBD | To be determined by the pharmacokinetic profile (e.g., half-life) of this compound in the specific species. |
| Vehicle | 0.5% Methylcellulose | 0.5% Methylcellulose | PBS/Sterile Water | PBS/Sterile Water | The choice of vehicle depends on the solubility of this compound and should be tested for tolerability. 0.5% methylcellulose is a common vehicle for oral gavage. |
| Maximum Tolerated Dose (MTD) | TBD | TBD | TBD | TBD | To be determined through acute and chronic toxicity studies. |
TBD: To Be Determined by the researcher.
Experimental Protocols
Preparation of this compound Dosing Solution
This protocol describes the preparation of a this compound suspension in 0.5% methylcellulose for oral administration.
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (mL/kg), calculate the total amount of this compound and the total volume of vehicle needed.
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat approximately half of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Final Checks:
-
Visually inspect the suspension for homogeneity.
-
If required for the experimental design, measure and adjust the pH of the solution.
-
Store the prepared suspension according to its stability data (e.g., protected from light, at 4°C). It is recommended to prepare the dosing solution fresh daily.
-
Administration by Oral Gavage in Rodents
This procedure should be performed by trained personnel to minimize stress and potential injury to the animal.
-
Animal Handling and Restraint:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Gently but firmly restrain the animal to immobilize its head and body without obstructing its breathing. For mice, this is typically done by scruffing the neck and back.
-
-
Gavage Needle Insertion:
-
Select an appropriately sized gavage needle. The length should be from the corner of the mouth to the last rib. Flexible plastic needles are often preferred to reduce the risk of esophageal trauma.
-
Moisten the tip of the gavage needle with sterile water or the vehicle to facilitate smooth passage.
-
Gently insert the needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt again. Resistance may indicate entry into the trachea.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus/stomach, slowly administer the calculated volume of the this compound suspension.
-
Administering the compound too quickly can cause reflux and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 5-10 minutes.
-
Continue to monitor the animal's health and behavior according to the experimental protocol.
-
Visualizations
This compound's Proposed Signaling Pathway
References
Application of Denagliptin in Primary Cell Cultures: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Denagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP, thereby enhancing their physiological effects. These effects include stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1][2][3] While clinical development of this compound was discontinued, its mechanism of action makes it a valuable tool for in vitro studies in primary cell cultures to investigate the roles of the incretin system in various cellular processes.
This document provides detailed application notes and protocols for the use of this compound in primary human pancreatic islet and hepatocyte cultures. The provided protocols and expected outcomes are based on the established effects of other DPP-4 inhibitors, such as sitagliptin, due to the limited availability of published data on this compound in primary cell culture models.
Mechanism of Action: The Incretin Effect
In response to food intake, L-cells in the intestine secrete GLP-1.[4] GLP-1 then binds to its G protein-coupled receptor (GLP-1R) on various cell types, most notably pancreatic β-cells. This binding initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[5] However, circulating GLP-1 is rapidly degraded by the DPP-4 enzyme. This compound, by inhibiting DPP-4, prolongs the half-life of active GLP-1, thereby amplifying its beneficial effects on glycemic control and cell survival.
Application in Primary Pancreatic Islet Cultures
Primary human pancreatic islets are a crucial in vitro model for studying β-cell physiology and dysfunction in diabetes. The application of this compound in these cultures can help elucidate the paracrine and autocrine roles of intra-islet GLP-1.
Expected Effects:
-
Increased Active GLP-1 Levels: Human islets themselves secrete GLP-1, and also express DPP-4, creating a local regulatory system. Treatment with a DPP-4 inhibitor like this compound is expected to increase the concentration of active GLP-1 within the islet microenvironment.
-
Enhanced Islet Cell Survival: GLP-1 is known to have pro-survival and anti-apoptotic effects on pancreatic β-cells. By increasing local active GLP-1 levels, this compound is anticipated to improve islet viability in culture, which is particularly relevant in the context of islet transplantation.
-
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): While DPP-4 inhibitors may not significantly increase insulin secretion in non-diabetic islets under basal glucose conditions, they are expected to enhance GSIS in the presence of elevated glucose.
Quantitative Data from a Representative DPP-4 Inhibitor (Sitagliptin)
The following table summarizes data from a study on the effects of sitagliptin on primary human islet cultures, which can be used as a reference for expected outcomes with this compound.
| Parameter | Control | Sitagliptin (200 nmol/L) | Fold Change | Reference |
| Active GLP-1 Levels | Normalized to 1 | ~7 | ~7-fold increase | |
| Islet Cell Survival | Baseline | Increased | Correlation with increased active GLP-1 |
Experimental Protocols for Primary Pancreatic Islets
Protocol 1: Isolation and Culture of Primary Human Pancreatic Islets
This protocol is a generalized procedure based on established methods.
Materials:
-
Human pancreas from a deceased donor
-
Collagenase solution
-
Ricordi digestion chamber
-
Density gradient centrifugation medium (e.g., Ficoll)
-
Culture medium: DMEM (5.5 mM glucose) supplemented with 10% FBS, 1% penicillin/streptomycin
Procedure:
-
Pancreas Procurement and Digestion: The pancreas is perfused with a cold preservation solution. The main pancreatic duct is cannulated, and a collagenase solution is injected to digest the extracellular matrix. The digested tissue is then processed in a Ricordi chamber for mechanical dissociation.
-
Islet Purification: The dissociated tissue is subjected to continuous density gradient centrifugation to separate the islets from acinar and other cellular debris.
-
Islet Culture: If the islet preparation is less than 90% pure, islets can be handpicked to achieve higher purity. Islets are then cultured in DMEM (5.5 mM glucose) with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO₂.
Protocol 2: Treatment with this compound and Measurement of Active GLP-1
Materials:
-
Cultured primary human islets
-
This compound (dissolved in a suitable vehicle, e.g., DMSO or water)
-
Vehicle control
-
Active GLP-1 immunoassay kit
Procedure:
-
Treatment: Plate an equal number of islets into appropriate culture wells. Treat the islets with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Supernatant Collection: After the incubation period, collect the culture supernatant.
-
Active GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific immunoassay kit according to the manufacturer's instructions.
Protocol 3: Assessment of Islet Cell Survival
Materials:
-
Cultured and treated primary human islets
-
Dead cell staining dye (e.g., SYTOX Green or Ethidium Bromide)
-
Live cell staining dye (e.g., SYTO Green or Calcein AM)
-
Fluorescence microscope
Procedure:
-
Staining: After treatment with this compound or vehicle, incubate the islets with a combination of a live and a dead cell stain for a short period (e.g., 1-5 minutes) at room temperature.
-
Imaging: Analyze the stained islets under a fluorescence microscope.
-
Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view to determine the percentage of viable cells.
Application in Primary Hepatocyte Cultures
Primary human hepatocytes are the gold standard for in vitro studies of liver function, drug metabolism, and toxicity. The role of DPP-4 and GLP-1 in the liver is an area of active research. While some studies suggest the presence of GLP-1R on hepatocytes and a direct role in reducing hepatic steatosis, others have failed to detect significant GLP-1R expression. However, DPP-4 is expressed in hepatocytes and its inhibition has been shown to affect hepatic glucose production.
Expected Effects:
-
Modulation of Hepatic Glucose Production (HGP): DPP-4 inhibitors have been shown to decrease HGP, which is a key contributor to hyperglycemia in type 2 diabetes. This effect may be mediated by increased portal GLP-1 bioactivity.
-
Effects on Hepatic Steatosis: There is evidence suggesting that DPP-4 inhibitors may improve non-alcoholic fatty liver disease (NAFLD), potentially by reducing liver enzymes and hepatocyte ballooning.
Experimental Protocols for Primary Hepatocytes
Protocol 4: Isolation and Culture of Primary Human Hepatocytes
This is a generalized protocol based on established methods.
Materials:
-
Human liver tissue from surgical resections
-
Two-step collagenase perfusion solutions
-
Percoll or similar density gradient medium
-
Hepatocyte culture medium (e.g., Williams' E medium with supplements)
-
Collagen-coated culture plates
Procedure:
-
Perfusion: Cannulate the vessels of the resected liver tissue and perform a two-step perfusion, first with a calcium-free buffer and then with a collagenase-containing solution.
-
Cell Dissociation and Purification: Mechanically dissociate the digested liver tissue to release the cells. Separate hepatocytes from non-parenchymal cells by low-speed centrifugation. Further purify the hepatocytes using a density gradient centrifugation step to remove dead cells.
-
Cell Plating and Culture: Plate the viable hepatocytes on collagen-coated culture dishes in a suitable hepatocyte culture medium. Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
Protocol 5: Assessment of this compound's Effect on Hepatic Gluconeogenesis
Materials:
-
Cultured primary human hepatocytes
-
This compound
-
Gluconeogenic substrates (e.g., lactate and pyruvate)
-
Hormonal stimulants (e.g., glucagon or a cAMP analog)
-
Glucose assay kit
Procedure:
-
Pre-treatment: Pre-incubate cultured hepatocytes with various concentrations of this compound or vehicle for a defined period (e.g., 1-24 hours).
-
Stimulation of Gluconeogenesis: Wash the cells and incubate them in a glucose-free medium containing gluconeogenic substrates (e.g., 2 mM lactate, 0.2 mM pyruvate) and a stimulant like glucagon (e.g., 100 nM) in the continued presence of this compound or vehicle.
-
Glucose Measurement: After an incubation period (e.g., 3-6 hours), collect the culture medium and measure the glucose concentration using a glucose assay kit.
-
Normalization: Normalize the glucose production to the total protein content of the cells in each well.
Visualizations
Signaling Pathways and Workflows
Caption: GLP-1 signaling pathway in pancreatic β-cells and the action of this compound.
Caption: Experimental workflow for studying this compound in primary islets.
Caption: Workflow for assessing this compound's effect on hepatocyte gluconeogenesis.
References
- 1. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. molecularlab.it [molecularlab.it]
- 4. Evidence for the existence and potential roles of intra-islet glucagon-like peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
Application Notes and Protocols for Assessing Denagliptin Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes. As with any pharmaceutical compound, understanding its stability profile is critical for the development of a safe, effective, and stable dosage form. These application notes provide a detailed protocol for assessing the stability of this compound in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
This compound is known to be stable in the solid state but degrades in solution. The primary degradation pathway involves an intramolecular cyclization to form a cyclic amidine intermediate. This intermediate can then undergo epimerization and subsequent hydrolysis to yield a diketopiperazine derivative.[1][2] This protocol outlines the necessary steps to induce, separate, and quantify this compound and its principal degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound Tosylate reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Deionized water, HPLC grade
Equipment:
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber
-
Water bath
Preparation of Solutions
Stock Solution of this compound (1 mg/mL):
Accurately weigh 25 mg of this compound tosylate and transfer it to a 25 mL volumetric flask. Dissolve the substance in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) and make up to the mark. This stock solution should be prepared fresh daily.
Acidic, Basic, and Oxidative Stress Solutions:
-
0.1 M HCl: Prepare by diluting concentrated HCl with deionized water.
-
0.1 M NaOH: Prepare by dissolving NaOH pellets in deionized water.
-
3% H₂O₂: Prepare by diluting 30% H₂O₂ with deionized water.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following method is a recommended starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient can be employed to ensure separation of all compounds. A suggested starting point is a linear gradient from 95% A to 40% A over 20 minutes, followed by a return to initial conditions and equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following conditions are recommended starting points and the duration of exposure may need to be adjusted to achieve the target degradation.
2.4.1. Hydrolytic Degradation:
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Neutral Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of deionized water. Keep the solution at 60 °C for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
2.4.2. Oxidative Degradation:
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
2.4.3. Thermal Degradation:
Transfer a portion of the this compound stock solution to a vial and keep it in a temperature-controlled oven at 70 °C for 48 hours. At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute for HPLC analysis.
2.4.4. Photolytic Degradation:
Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, withdraw an aliquot and dilute for HPLC analysis.
Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in clearly structured tables to facilitate easy comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound in Solution
| Stress Condition | Time (hours) | This compound Assay (%) | Amidine (%) | Amidine Epimer (%) | Diketopiperazine (%) | Total Impurities (%) | Mass Balance (%) |
| Control (Initial) | 0 | 100.0 | ND | ND | ND | ND | 100.0 |
| 0.1 M HCl at 60 °C | 2 | ||||||
| 4 | |||||||
| 8 | |||||||
| 24 | |||||||
| 0.1 M NaOH at 60 °C | 2 | ||||||
| 4 | |||||||
| 8 | |||||||
| 24 | |||||||
| Water at 60 °C | 2 | ||||||
| 4 | |||||||
| 8 | |||||||
| 24 | |||||||
| 3% H₂O₂ at RT | 2 | ||||||
| 4 | |||||||
| 8 | |||||||
| 24 | |||||||
| Thermal (70 °C) | 24 | ||||||
| 48 | |||||||
| Photolytic | - |
ND: Not Detected; RT: Room Temperature Mass Balance (%) = (Assay of this compound + % of all degradation products)
Visualizations
This compound Degradation Pathway
Caption: this compound degradation pathway.
Experimental Workflow for Forced Degradation
References
Application Notes and Protocols for the Formulation of Denagliptin in Animal Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes mellitus.[1] As with many small molecule drug candidates, preclinical evaluation in animal models is a critical step in its development. A key challenge in these studies is the development of a stable and reproducible formulation that allows for accurate oral administration. This document provides detailed application notes and protocols for the formulation of this compound for use in animal research, with a focus on oral gavage administration in rodents.
A significant characteristic of this compound is its stability in the solid state, contrasted with its degradation in solution. This instability, primarily through cyclization, necessitates careful consideration of the formulation vehicle to ensure accurate dosing and reliable experimental outcomes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈F₃N₃O | PubChem CID: 9887755 |
| Molecular Weight | 373.37 g/mol | PubChem CID: 9887755 |
| Form | Solid | [1] |
| Salt Form | Tosylate | [1] |
| Stability in Solution | Unstable, degrades via cyclization |
Table 1: Physicochemical properties of this compound.
Recommended Formulation for Oral Gavage in Rodents
Given the instability of this compound in aqueous solutions, a suspension formulation is recommended for oral gavage studies. This approach minimizes the time the compound is in a dissolved state prior to administration, thereby reducing degradation.
Vehicle Composition:
A common and effective vehicle for oral administration of poorly soluble compounds in rodents is a suspension in a cellulose-based medium. For another DPP-4 inhibitor, linagliptin, a 0.5% hydroxyethylcellulose (HEC) solution has been successfully used in rats.[2] Therefore, a similar vehicle is proposed for this compound.
-
Primary Vehicle: 0.5% (w/v) Methyl Cellulose (MC) or Hydroxyethylcellulose (HEC) in sterile water.
-
Wetting Agent (Optional): 0.1% (v/v) Tween 80 can be added to aid in the dispersion of the this compound powder.
Rationale for Vehicle Selection:
-
Minimizes Degradation: By creating a suspension, this compound remains predominantly in its more stable solid form until administration.
-
Uniformity: Cellulose-based vehicles provide viscosity to help maintain a uniform suspension, ensuring consistent dosing.
-
Biocompatibility: These vehicles are generally well-tolerated in common laboratory animal species.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound (tosylate salt)
-
Methyl Cellulose (viscosity 400 cP for a 2% solution) or Hydroxyethylcellulose
-
Tween 80 (optional)
-
Sterile, purified water
-
Glass mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles appropriate for the animal species and size
Procedure:
-
Prepare the Vehicle:
-
Accurately weigh the required amount of Methyl Cellulose or HEC to prepare a 0.5% (w/v) solution (e.g., 0.5 g in 100 mL of water).
-
Heat approximately one-third of the total required volume of sterile water to 80-90°C.
-
Disperse the Methyl Cellulose or HEC powder in the hot water with vigorous stirring.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is clear and uniform.
-
If using, add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Allow the vehicle to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of suspension to be prepared.
-
If necessary, gently grind the this compound powder in a glass mortar and pestle to ensure a fine, uniform particle size.
-
In a suitable container, add a small volume of the prepared vehicle to the this compound powder to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
-
Administration:
-
Visually inspect the suspension for uniformity before each animal is dosed.
-
Continuously stir the suspension using a magnetic stirrer during the dosing procedure to prevent settling of the particles.
-
Use an appropriately sized syringe and oral gavage needle for the animal species (e.g., 20-22 gauge for rats).
-
The volume administered should be based on the animal's body weight and the desired dose. A typical oral gavage volume for rats is 5-10 mL/kg.
-
Stability Considerations:
Due to the known instability of this compound in solution, it is strongly recommended to prepare the suspension fresh on the day of dosing . The suspension should be stored at 2-8°C and protected from light until use.
Protocol 2: Dose Range Finding in Rats
The appropriate dose of this compound will depend on the specific research question. Based on studies with other DPP-4 inhibitors in rats, an initial dose range-finding study is recommended.
Suggested Dose Levels for an Initial Study in Rats:
| Dose Level | Rationale |
| 1 mg/kg | Low dose, based on effective doses of other gliptins. |
| 3 mg/kg | A commonly used oral dose for linagliptin in rats that has shown efficacy.[3] |
| 10 mg/kg | Higher dose to explore dose-response relationships. |
| 30 mg/kg | High dose, approaching those used in toxicology studies for some gliptins. |
Table 2: Suggested Oral Dose Levels of this compound for Initial Studies in Rats.
Experimental Workflow for Formulation and Dosing:
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.
Downstream Signaling of GLP-1:
-
GLP-1 Binding: Active GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells.
-
Adenylate Cyclase Activation: This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PKA and Epac2 Activation: Increased cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Insulin Exocytosis: PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules, particularly in the presence of elevated glucose levels.
-
Glucagon Suppression: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.
The net effect is a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, leading to improved glycemic control.
References
Application Notes and Protocols for the Evaluation of DPP-4 Inhibitors in Diabetic Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Note on Denagliptin: As of late 2025, publicly available preclinical data on the use of this compound in diabetic rodent models is limited. Therefore, these application notes and protocols provide a comprehensive framework for the evaluation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a class, using data from well-characterized compounds like sitagliptin and saxagliptin as benchmarks. The methodologies described herein are directly applicable to the preclinical assessment of novel DPP-4 inhibitors such as this compound.
Introduction to DPP-4 Inhibitors in Diabetes Research
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM). Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] By preventing the breakdown of these hormones, DPP-4 inhibitors increase their circulating levels, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and slowed gastric emptying.
Preclinical evaluation in diabetic rodent models is a critical step in the development of new DPP-4 inhibitors. These models allow for the assessment of a compound's efficacy, mechanism of action, and safety profile in a biological system that mimics key aspects of human diabetes. Commonly used models include those with chemically-induced diabetes (e.g., using streptozotocin) and genetic models that spontaneously develop the disease.
Mechanism of Action: The Incretin Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the potentiation of the incretin signaling pathway. The following diagram illustrates this mechanism.
Data Presentation: Effects of DPP-4 Inhibitors in Diabetic Rodent Models
The following tables summarize quantitative data from studies using various DPP-4 inhibitors in different diabetic rodent models. This data can serve as a reference for expected outcomes when testing a new compound like this compound.
Table 1: Effect of DPP-4 Inhibitors on Blood Glucose and HbA1c
| DPP-4 Inhibitor | Rodent Model | Treatment Duration | Dose | Change in Blood Glucose | Change in HbA1c | Reference |
| Sitagliptin | Zucker Diabetic Fatty (ZDF) rats | 6 weeks | 10 mg/kg/day | Significant amelioration of glycemia | Significant amelioration | |
| Saxagliptin | Streptozotocin (STZ)-induced diabetic mice | 35 days | 10 mg/kg/day | Significant reduction in elevated blood sugar | Not Reported | |
| Linagliptin | Non-obese diabetic (NOD) mice | Variable | Not specified for glucose | No significant change (model of T1D) | Not Reported | |
| MK0626 | KKay mice (hyperinsulinemic model) | 8 weeks | 30 mg/kg/day | Prevented progression to T2DM | Not Reported |
Table 2: Effect of DPP-4 Inhibitors on Insulin, Glucagon, and Body Weight
| DPP-4 Inhibitor | Rodent Model | Treatment Duration | Dose | Change in Insulin | Change in Glucagon | Change in Body Weight | Reference |
| Sitagliptin | Zucker Diabetic Fatty (ZDF) rats | 6 weeks | 10 mg/kg/day | Partial prevention of insulinopenia | Not Reported | Not Reported | |
| Saxagliptin | STZ-induced diabetic mice | 35 days | 10 mg/kg/day | Not Reported | Not Reported | Heavier than untreated diabetic mice | |
| MK0626 | KKay mice | 8 weeks | 30 mg/kg/day | Fasting insulin levels significantly higher than control (hyperinsulinemic model) | Not Reported | Not Reported |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a novel DPP-4 inhibitor.
Induction of Type 2 Diabetes in Rodents (High-Fat Diet/Streptozotocin Model)
This model mimics the pathophysiology of T2DM, which involves insulin resistance followed by partial beta-cell failure.
Materials:
-
High-fat diet (e.g., 60% kcal from fat)
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate Buffer (pH 4.5), cold
-
Syringes and needles
-
Glucometer and test strips
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
High-Fat Diet: Switch animals to a high-fat diet for 3-4 weeks to induce insulin resistance.
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer. STZ is light-sensitive and unstable in solution.
-
STZ Injection: After a 4-6 hour fast, administer a single intraperitoneal (i.p.) injection of STZ. The dose may need to be optimized depending on the rodent strain, but a starting point for mice is 90-100 mg/kg.
-
Recovery: Continue the high-fat diet for 3 weeks.
-
Confirmation of Diabetes: Measure non-fasting blood glucose from a tail vein blood sample. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the effect of the test compound on glucose clearance.
Materials:
-
Glucose solution (e.g., 20% D-glucose in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Test compound (e.g., this compound) formulated in a suitable vehicle
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours for rats, 6-8 hours for mice).
-
Baseline Blood Glucose: At time -30 minutes, administer the test compound or vehicle by oral gavage. At time 0, take a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Immediately after the baseline blood draw, administer a glucose solution via oral gavage (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for blood glucose from 0 to 120 minutes.
Histopathological Analysis of the Pancreas
This procedure is used to assess changes in islet morphology, beta-cell mass, and any potential signs of pancreatic inflammation or damage.
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope with a camera
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the pancreas.
-
Fixation: Fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess the following:
-
Islet of Langerhans morphology (size, shape, and integrity).
-
Evidence of beta-cell degeneration or regeneration.
-
Presence of inflammatory cell infiltration.
-
Any changes in the exocrine pancreatic tissue.
-
-
Immunohistochemistry (Optional): Perform immunohistochemical staining for insulin to quantify beta-cell mass and for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., TUNEL).
Concluding Remarks
The protocols and comparative data provided in these application notes offer a robust starting point for the preclinical evaluation of this compound and other novel DPP-4 inhibitors in diabetic rodent models. Careful experimental design, including appropriate control groups and sample sizes, is crucial for obtaining reliable and translatable results. As more data on this compound becomes available, these guidelines can be further refined to address the specific properties of this compound.
References
- 1. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
Troubleshooting & Optimization
"addressing denagliptin solubility issues in buffers"
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with denagliptin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS)?
A1: this compound is a poorly soluble compound, with a predicted aqueous solubility of approximately 0.013 mg/mL.[1] Standard neutral buffers like PBS (pH 7.4) are often insufficient for achieving higher concentrations without the use of solubility enhancement techniques. The compound is stable in its solid state but can degrade in solution, which is another factor to consider during dissolution attempts.[2][3]
Q2: What is the most critical factor to consider when trying to dissolve this compound?
A2: The pH of the buffer is the most critical initial factor. This compound has a predicted basic pKa of 7.97, meaning it will become more soluble in acidic conditions (pH < pKa) where its primary amine group is protonated (ionized).[1] Adjusting the pH is the first and most effective step to try.
Q3: Can I heat the solution to improve solubility?
A3: While gentle warming can increase the dissolution rate, prolonged exposure to high temperatures should be avoided. This compound can degrade in solution, and heat can accelerate this process.[2] If you use heat, do so cautiously and for the shortest time possible. It is recommended to try other methods like pH adjustment or co-solvents first.
Q4: Are there any known stability issues I should be aware of when preparing this compound solutions?
A4: Yes, this compound is known to be unstable in solution and can degrade, primarily through a cyclization reaction. This degradation is influenced by pH and the presence of certain excipients. Therefore, it is recommended to prepare this compound solutions fresh for each experiment and avoid long-term storage in buffer.
Troubleshooting Guide: Common Solubility Problems
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon adding this compound to buffer | The buffer's pH is too high (neutral or basic), leading to low solubility of the free base form. | Use a buffer with a lower pH (e.g., pH 4-6). See Protocol 1: pH Adjustment . |
| Cloudy solution or visible particles after vortexing/sonication | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | 1. Lower the target concentration of this compound.2. Add a co-solvent like DMSO, ethanol, or PEG 400. See Protocol 2: Using Co-solvents .3. Consider using a solubilizing agent like a cyclodextrin. See Protocol 3: Cyclodextrin Complexation . |
| Solution is initially clear but forms a precipitate over time | The solution is supersaturated and thermodynamically unstable, or the compound is degrading to a less soluble product. | 1. Prepare the solution fresh immediately before use.2. Ensure the final pH of the solution remains stable.3. If using a co-solvent, ensure it does not evaporate over time, which would reduce drug solubility. |
| Inconsistent results between experimental batches | Variability in buffer preparation (pH), weighing of this compound, or dissolution time. | Standardize all procedures. Calibrate pH meters daily. Use a validated analytical method (e.g., HPLC) to confirm the final concentration of the dissolved compound. |
Quantitative Data Summary
The following tables provide expected solubility ranges for this compound based on common solubilization techniques. Note: These are illustrative values based on the physicochemical properties of this compound and similar compounds; actual results may vary.
Table 1: Effect of pH on this compound Solubility in Acetate & Phosphate Buffers
| Buffer pH | Buffer System (25 mM) | Expected Solubility (µg/mL) |
| 4.0 | Acetate Buffer | > 1000 |
| 5.0 | Acetate Buffer | ~500 - 800 |
| 6.0 | Phosphate Buffer | ~50 - 150 |
| 7.0 | Phosphate Buffer | ~10 - 20 |
| 7.4 | Phosphate Buffer | < 15 |
Table 2: Effect of Co-solvents on this compound Solubility in pH 6.8 Phosphate Buffer
| Co-solvent | Concentration (% v/v) | Expected Solubility (µg/mL) |
| None | 0% | ~15 |
| DMSO | 1% | ~100 - 200 |
| DMSO | 5% | > 1000 |
| Ethanol | 5% | ~250 - 400 |
| Ethanol | 10% | ~700 - 1000 |
| PEG 400 | 10% | ~800 - 1200 |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is the recommended first step for dissolving this compound for in vitro experiments.
-
Objective: To dissolve this compound by preparing a buffer at an acidic pH where the molecule is ionized and more soluble.
-
Materials:
-
This compound powder
-
Sodium Acetate
-
Glacial Acetic Acid
-
Type I Purified Water
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare a 50 mM Sodium Acetate Buffer (pH 4.5):
-
Dissolve sodium acetate in purified water to a concentration of 50 mM.
-
While stirring, slowly add glacial acetic acid dropwise until the pH of the solution reaches 4.5.
-
Adjust the final volume with purified water.
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the pH 4.5 acetate buffer to the powder to create a slurry.
-
Gradually add more buffer while vortexing or stirring until the desired final concentration is reached.
-
Gentle sonication in a water bath for 5-10 minutes can aid dissolution.
-
-
Final Check:
-
Visually inspect the solution for any undissolved particles. If particles remain, consider filtration through a 0.22 µm syringe filter (ensure the filter material is compatible with your final application).
-
Note: When adding this acidic stock solution to neutral cell culture media, ensure the final pH of the media does not shift significantly.
-
-
Protocol 2: Solubilization Using a Co-solvent (DMSO)
Use this method when a neutral pH is required for the final application and small amounts of an organic solvent are tolerable.
-
Objective: To dissolve this compound in a small volume of a water-miscible organic solvent before dilution in an aqueous buffer.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a High-Concentration Stock in DMSO:
-
Weigh this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex thoroughly until all solid is dissolved. The solution should be completely clear.
-
-
Dilute into Aqueous Buffer:
-
Warm the aqueous buffer (e.g., PBS pH 7.4) to 37°C. This can help prevent precipitation upon dilution.
-
While vortexing the warmed buffer, add the DMSO stock solution dropwise to reach the final desired concentration.
-
Crucially, ensure the final concentration of DMSO is low (typically ≤0.5% v/v) to avoid solvent toxicity in cellular assays.
-
-
Final Check:
-
Observe the solution for any signs of precipitation (Tyndall effect or visible particles). If precipitation occurs, the final concentration is too high for that percentage of DMSO.
-
-
Protocol 3: Solubilization Using Cyclodextrin Complexation
This advanced method can be used to create aqueous solutions without pH modification or organic solvents.
-
Objective: To enhance solubility by forming an inclusion complex between this compound and a cyclodextrin.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified Water or desired buffer
-
Stir plate
-
-
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve a 5-10% (w/v) solution of HP-β-CD in the desired aqueous buffer. Stir until fully dissolved.
-
-
Add this compound:
-
Slowly add the weighed this compound powder to the stirring HP-β-CD solution.
-
-
Promote Complexation:
-
Seal the container and allow the mixture to stir at room temperature for 12-24 hours. This extended time is necessary for the complex to form.
-
-
Clarify the Solution:
-
After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved drug.
-
Carefully collect the supernatant. This is your stock solution of the this compound:HP-β-CD complex. The concentration should be confirmed analytically.
-
-
Visual Guides (Diagrams)
Caption: Decision workflow for selecting a this compound solubilization method.
Caption: pH-dependent equilibrium of this compound ionization and solubility.
References
Technical Support Center: Optimization of Denagliptin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of denagliptin. The information is compiled from established process development literature to help users address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Yield in Amidation Step (Formation of (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-prolinamide)
-
Question: I am experiencing low yields (around 60-65%) during the conversion of (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline to its corresponding amide. What are the common causes and how can I improve the yield?
-
Answer: Low yields in this step are often attributed to the aqueous solubility of the product, which makes aqueous workups problematic and can lead to significant product loss in the mother liquor.[1] An initial method using Boc-anhydride and pyridine in dichloromethane followed by treatment with ammonium bicarbonate often results in suboptimal yields.[1][2]
Troubleshooting Steps:
-
Avoid Aqueous Workup: The high water solubility of the amide product necessitates a non-aqueous workup procedure to prevent yield loss.[1]
-
Alternative Ammonia Source: Switching from aqueous ammonia sources to ammonium bicarbonate can improve the reaction, though yields may still be inconsistent.[1]
-
Optimized Protocol: A more robust method involves activating the starting acid with Boc-anhydride and pyridine in dichloromethane, followed by the addition of ammonium bicarbonate. This procedure, when followed by filtration and washing with dichloromethane, has been shown to produce the amide in much higher yields (97-99%).
-
2. Impurity Formation During Final Boc-Deprotection and Drying
-
Question: After the final Boc-deprotection step using p-toluenesulfonic acid (p-TSA) and drying, I am observing several unknown impurities in my final product. What are these impurities and how can I prevent their formation?
-
Answer: Investigations have shown that certain impurities (commonly referred to as 12A, 12B, and 12C) are not formed during the Boc-deprotection reaction itself but are generated in the solid phase during the drying process if excess p-TSA is present in the filter cake. Heating the final product in solution with p-TSA does not produce these impurities, indicating that they are specific to the solid-state drying process.
Troubleshooting Steps:
-
Control Stoichiometry of p-TSA: Carefully control the amount of p-TSA used for the deprotection to avoid a significant excess.
-
Efficient Washing: Ensure the filter cake is thoroughly washed with an appropriate solvent, such as isopropanol, to remove any residual p-TSA before drying.
-
Monitor Drying Conditions: While the impurities form in the dryer, their root cause is the presence of excess acid. The primary focus should be on removing the acid before drying.
-
3. Issues with Late-Stage Dehydration to Form the Nitrile Moiety
-
Question: I am struggling with the dehydration of the amide to the nitrile in the later stages of the synthesis, leading to low yields and product decomposition. What is a more effective strategy?
-
Answer: Performing the dehydration of the amide to the nitrile late in the synthesis can be problematic, often leading to low yields due to difficulties in crystallization and acid-catalyzed decomposition. A more efficient and higher-yielding approach is to change the order of the synthetic steps, performing the dehydration at an earlier stage. A key improvement in the synthesis of this compound was the development of a one-pot peptide coupling/dehydration step.
Recommended Approach:
-
One-Pot Coupling/Dehydration: Utilize a reagent like n-propanephosphonic acid cyclic anhydride (T3P) to mediate a direct, one-pot conversion of the carboxylic acid and amine precursors to the nitrile-containing intermediate. This avoids the isolation of the intermediate amide and the associated low-yielding dehydration step. This method has been shown to be high-yielding and robust for large-scale synthesis.
-
4. Product Degradation in Solution and with Excipients
-
Question: My purified this compound appears to be unstable in solution and when mixed with certain excipients. What is the degradation pathway?
-
Answer: While this compound is relatively stable in the solid-state, it is susceptible to degradation in solution and in the presence of excipients. The primary degradation pathway involves an intramolecular cyclization to form an amidine intermediate, which can then epimerize and subsequently hydrolyze to a diketopiperazine derivative.
Preventative Measures:
-
pH Control: The rate of degradation is influenced by pH. Appropriate buffering of solutions can help to minimize this degradation.
-
Excipient Compatibility: Conduct thorough excipient compatibility studies during formulation development to identify and avoid excipients that promote the degradation of this compound.
-
Storage Conditions: Store this compound and its formulations under controlled conditions (temperature and humidity) to minimize degradation.
-
Quantitative Data Summary
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Initial Route Yield | Optimized Route Yield | Key Optimization Strategy |
| Amidation: (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline to Amide | 60-65% | 97-99% | Use of Boc-anhydride/pyridine activation followed by ammonium bicarbonate and a non-aqueous workup. |
| Boc-Deprotection: Final step to yield this compound Tosylate | 68-71% (as HCl salt) | 89-97% (as tosylate salt) | Use of p-toluenesulfonic acid in isopropanol with controlled addition and temperature. |
| Overall Yield (from key intermediates over 5 steps) | ~42% | >70% | Reordering steps to perform dehydration early via a one-pot coupling/dehydration reaction. |
Experimental Protocols
Protocol 1: Optimized Amidation of (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline
-
Charge a reactor with (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline (1.0 eq.).
-
Add dichloromethane (4 volumes).
-
Add pyridine (1.2 eq.) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq.).
-
Stir the reaction mixture at approximately 20°C for 2 hours.
-
Charge the reactor with ammonium bicarbonate (1.44 eq.).
-
Continue stirring at approximately 20°C overnight.
-
Filter the reaction mixture over a bed of celite.
-
Wash the filter cake with dichloromethane (2 volumes).
-
The filtrate containing the product can be carried forward to the next step.
Protocol 2: Final Boc-Deprotection to this compound Tosylate
-
Charge a reactor with the Boc-protected this compound precursor (1.0 eq.) and isopropanol (5 volumes).
-
Heat the mixture to 70°C.
-
Prepare a solution of p-toluenesulfonic acid monohydrate (2.0 eq.) in isopropanol (5 volumes).
-
Add the p-toluenesulfonic acid solution to the reactor over 1 hour while maintaining the temperature at 70°C.
-
Stir the reaction at 70°C for an additional 6 hours until completion.
-
Cool the batch to 20°C and hold for 30 minutes to allow for crystallization.
-
Filter the solids.
-
Wash the filter cake thoroughly with isopropanol (2 x 2 volumes).
-
Dry the solids under vacuum at approximately 55°C to yield this compound tosylate.
Visualizations
Caption: Troubleshooting logic for addressing impurities in the final product.
Caption: High-level workflow for the optimized synthesis of this compound.
References
Denagliptin Crystallization Process Technical Support Center
Welcome to the technical support center for the denagliptin crystallization process. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound?
While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, it is common for active pharmaceutical ingredients (APIs) like this compound to exhibit polymorphism.[1][2] The existence of different crystalline forms can significantly impact physicochemical properties such as solubility, stability, and bioavailability.[3] It is crucial to characterize the solid-state form of this compound to ensure consistent product quality and performance.
Q2: What are the key factors influencing this compound crystallization?
Several factors can influence the crystallization of this compound, including:
-
Solvent System: The choice of solvent or solvent mixture is critical, as it affects solubility and the potential for solvate formation. The polarity of the solvent has been shown to have a significant influence on the solubility of similar gliptins.[4][5]
-
Temperature: Temperature affects solubility and the rate of nucleation and crystal growth. A described crystallization process for this compound tosylate involves heating to dissolve the solid, followed by cooling to induce crystallization.
-
Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is achieved (e.g., through cooling rate or anti-solvent addition rate) is essential for controlling crystal size and form.
-
Impurities: The presence of impurities can inhibit or alter crystal growth, and in some cases, may favor the formation of a specific polymorph.
-
Agitation: The stirring rate can influence nucleation, crystal growth, and crystal morphology.
Q3: What are the common degradation pathways for this compound, and how can they be avoided during crystallization?
This compound is susceptible to degradation, particularly in solution. The primary degradation pathway is through cyclization to form an inactive amidine, which can further hydrolyze. To minimize degradation during crystallization:
-
Avoid prolonged exposure to high temperatures.
-
Use appropriate solvents and control the pH of the solution. This compound shows degradation in acidic, basic, and aqueous solutions.
-
Minimize the time the material is in solution.
This compound is noted to be more stable in its solid state.
Troubleshooting Guides
Issue 1: No Crystals Are Forming
Q: I have cooled my saturated solution of this compound, but no crystals have formed. What should I do?
A: This is a common issue that can arise from several factors:
-
Possible Cause 1: The solution is not sufficiently supersaturated.
-
Solution:
-
Try cooling the solution to a lower temperature.
-
If cooling is ineffective, you may have too much solvent. Re-heat the solution and evaporate a portion of the solvent to increase the concentration, then cool again.
-
Consider adding an anti-solvent (a solvent in which this compound is less soluble) dropwise to the solution until turbidity is observed, then add a small amount of the primary solvent to redissolve the precipitate before cooling.
-
-
-
Possible Cause 2: Nucleation is inhibited.
-
Solution:
-
Seeding: Add a small crystal of this compound to the solution to induce nucleation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Sonication: Briefly place the flask in an ultrasonic bath to induce nucleation.
-
-
Issue 2: The Crystal Yield is Poor
Q: After filtration and drying, my yield of this compound crystals is very low. Why might this be?
A: A low yield can be disappointing but is often correctable:
-
Possible Cause 1: Too much solvent was used.
-
Solution: A significant amount of this compound may still be dissolved in the mother liquor. To check this, take a small sample of the filtrate and evaporate the solvent. If a substantial amount of solid remains, you can try to recover more product by concentrating the mother liquor and cooling for a second crop of crystals. For future experiments, use less solvent to prepare the initial saturated solution.
-
-
Possible Cause 2: The cooling process was too rapid.
-
Solution: Rapid cooling can lead to the formation of very small crystals that may pass through the filter paper. Allow the solution to cool more slowly to encourage the growth of larger crystals.
-
-
Possible Cause 3: Incomplete precipitation.
-
Solution: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize precipitation.
-
Issue 3: Oiling Out or Amorphous Precipitation
Q: Instead of crystals, an oil or an amorphous solid formed when I cooled the solution. What went wrong?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the supersaturation is too high.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly.
-
Solution: Re-heat the mixture to dissolve the oil/amorphous solid. Add a small amount of additional solvent and then allow the solution to cool more slowly. Seeding the solution at a temperature just below the saturation point can also encourage crystallization over oiling out.
-
-
Possible Cause 2: The presence of impurities.
-
Solution: Impurities can sometimes suppress crystallization. If the problem persists, consider purifying the this compound sample by another method (e.g., column chromatography) before recrystallization. A charcoal treatment of the hot solution can also help remove colored impurities.
-
Issue 4: Undesirable Crystal Morphology (e.g., Needles)
Q: My this compound crystals are forming as very fine needles, which are difficult to filter and handle. How can I obtain more block-like crystals?
A: Needle-like crystals can be problematic for processing. Modifying the crystallization conditions can often change the crystal habit.
-
Possible Cause 1: High supersaturation.
-
Solution: High supersaturation can favor rapid, one-dimensional growth, leading to needles. Reduce the rate of cooling or the rate of anti-solvent addition to lower the effective supersaturation during crystal growth.
-
-
Possible Cause 2: Solvent effect.
-
Solution: The solvent system can have a profound impact on crystal shape. Experiment with different solvents or solvent mixtures. For example, a solvent that forms hydrogen bonds with this compound may interact with specific crystal faces and inhibit growth in that direction, leading to a different aspect ratio.
-
-
Possible Cause 3: Additives.
-
Solution: Small amounts of certain additives can act as habit modifiers by adsorbing to specific crystal faces. This is a more advanced technique and requires careful screening of potential additives.
-
Data and Protocols
Quantitative Data
Table 1: Molar Solubility of Linagliptin in Pure Solvents at 313.15 K
| Solvent | Molar Solubility (x 10⁻³) |
| Methanol | 3.02 |
| Ethanol | 2.31 |
| Acetonitrile | 1.72 |
| n-Propanol | 1.25 |
| Isopropanol | 0.874 |
Experimental Protocols
Protocol 1: General Recrystallization of this compound Tosylate
This protocol is based on a method described in patent literature and general crystallization principles.
-
Dissolution: In a suitable flask, suspend this compound tosylate in a mixture of isopropanol and water (e.g., 5 volumes of each relative to the mass of this compound).
-
Heating: Heat the mixture with stirring until all the solid has dissolved (approximately 70-75°C).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To further increase the yield, cool the solution in an ice bath or refrigerator (e.g., to 5°C).
-
Anti-Solvent Addition (Optional): To further induce precipitation, slowly add a volume of an anti-solvent like water (e.g., 3 volumes).
-
Aging: Stir the resulting slurry at the cold temperature for a period of time (e.g., 30-60 minutes) to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., isopropanol) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Protocol 2: Polymorph Screening
The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to identify different solid forms.
-
Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve this compound in various solvents to near saturation at room temperature. Leave the solutions loosely covered to allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create saturated solutions in different solvents at an elevated temperature. Allow the solutions to cool to room temperature, and then to a lower temperature (e.g., 4°C).
-
Anti-Solvent Addition: Dissolve this compound in a "good" solvent and slowly add an "anti-solvent" in which it is poorly soluble.
-
Slurry Experiments: Stir a suspension of this compound in a solvent in which it is sparingly soluble for an extended period (days to weeks). This can facilitate the conversion of a metastable form to a more stable form.
-
-
Characterization: Analyze the solids obtained from each experiment using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphic forms.
Table 2: Analytical Techniques for Polymorph Characterization
| Technique | Information Provided | Sample Amount |
| Powder X-ray Diffraction (PXRD) | Crystal structure fingerprint, distinguishes between different polymorphs. | 10-30 mg |
| Differential Scanning Calorimetry (DSC) | Measures melting points, phase transitions, and heats of fusion. | 1-10 mg |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature, used to identify solvates/hydrates. | 5-20 mg |
| Infrared (IR) & Raman Spectroscopy | Provides information on molecular vibrations, which can differ between polymorphs. | 1-5 mg |
| Solid-State NMR (ssNMR) | Provides detailed information about the local environment of atoms in the crystal lattice. | 20-100 mg |
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Experimental workflow for this compound polymorph screening.
Caption: Primary degradation pathway of this compound in solution.
References
Technical Support Center: Optimizing Denagliptin Dosage for Animal Models
Disclaimer: Denagliptin (also known as GSK-823093) is a dipeptidyl peptidase-4 (DPP-4) inhibitor whose clinical development was discontinued during preclinical long-term toxicity trials.[1] As a result, publicly available data on its specific dosage, pharmacokinetics, and pharmacodynamics in animal models is limited. The following technical support guide is based on the established principles of DPP-4 inhibitors as a class of therapeutic agents and utilizes data from other well-characterized molecules in this class as a proxy. Researchers should consider this information as a general guideline and adapt it for their specific experimental needs, always starting with dose-finding studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Q2: Which animal models are suitable for studying the effects of this compound?
A2: Various rodent models of type 2 diabetes and obesity are appropriate for evaluating the efficacy of DPP-4 inhibitors like this compound. Commonly used models include:
-
Genetic Models:
-
db/db mice (leptin receptor deficient)
-
ob/ob mice (leptin deficient)
-
Zucker Diabetic Fatty (ZDF) rats
-
-
Diet-Induced Obesity (DIO) Models:
-
Mice or rats fed a high-fat diet to induce insulin resistance and obesity.
-
-
Chemically-Induced Diabetes Models:
-
Streptozotocin (STZ)-induced diabetic rodents (low-dose STZ can be used to model type 2 diabetes).
-
Q3: What is a typical starting dose for a DPP-4 inhibitor in rodent models?
A3: Due to the lack of specific data for this compound, it is recommended to refer to dosages of other well-studied DPP-4 inhibitors and conduct a dose-finding study. For oral administration in mice and rats, doses for other DPP-4 inhibitors typically range from 1 mg/kg to 100 mg/kg per day. A pilot study with a wide range of doses (e.g., 1, 10, and 100 mg/kg) is advisable to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How should this compound be prepared and administered for oral dosing in animals?
A4: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water. The formulation should be prepared fresh daily and administered via oral gavage. Ensure the suspension is homogenous by vortexing before each administration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in blood glucose response | Improper oral gavage technique leading to inconsistent dosing. | Ensure all personnel are properly trained in oral gavage. Verify the correct volume is administered based on the animal's most recent body weight. Consider alternative, less stressful administration methods if possible. |
| Animal stress from handling and gavage. | Acclimatize animals to handling prior to the study. Perform procedures quickly and efficiently to minimize stress. | |
| No significant effect on blood glucose levels | Dose is too low. | Perform a dose-response study to identify an efficacious dose. |
| Poor bioavailability of the formulation. | Ensure the compound is properly suspended in the vehicle. Consider using a different vehicle or formulation approach. | |
| Animal model is not responsive to DPP-4 inhibition. | Verify the pathophysiology of your chosen animal model and its suitability for studying the incretin pathway. | |
| Adverse effects observed (e.g., weight loss, lethargy) | Dose is too high, leading to toxicity. | Reduce the dose. Monitor animals closely for any signs of toxicity. Refer to any available safety pharmacology data for the compound class. |
| Off-target effects of the compound. | While this compound is a selective DPP-4 inhibitor, high concentrations may lead to off-target effects. Lowering the dose is the first step. |
Data Presentation
The following tables summarize representative pharmacokinetic and pharmacodynamic data for a typical DPP-4 inhibitor in common animal models. Note: This data is for illustrative purposes and may not be representative of this compound.
Table 1: Representative Pharmacokinetic Parameters of a DPP-4 Inhibitor in Rodents
| Parameter | Mouse | Rat |
| Tmax (h) | 0.5 - 2 | 1 - 4 |
| t½ (h) | 1 - 3 | 2 - 6 |
| Bioavailability (%) | 40 - 80 | 50 - 90 |
Table 2: Representative Pharmacodynamic Effects of a DPP-4 Inhibitor in a Diabetic Mouse Model (db/db mice) after 4 weeks of treatment
| Parameter | Vehicle Control | DPP-4 Inhibitor (10 mg/kg/day) |
| Fasting Blood Glucose (mg/dL) | 350 ± 30 | 200 ± 25 |
| HbA1c (%) | 9.5 ± 0.8 | 7.0 ± 0.6 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.5 | 4.0 ± 0.7 |
| Plasma Active GLP-1 (pM) | 5 ± 1 | 15 ± 3 |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation:
-
Accurately weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 5-10 mL/kg.
-
Prepare a homogenous suspension of this compound in 0.5% methylcellulose at the desired concentration.
-
Vortex the suspension thoroughly before drawing it into the syringe.
-
-
Procedure:
-
Gently restrain the animal.
-
Insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the tip of the needle.
-
Gently advance the needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
-
Procedure:
-
Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer this compound or vehicle via oral gavage.
-
After a set time (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion.
-
Protocol 3: Plasma DPP-4 Activity Assay
-
Sample Collection:
-
Collect blood samples from animals at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Assay Procedure (Fluorometric Method):
-
Thaw plasma samples on ice.
-
In a 96-well plate, add plasma samples, a DPP-4 substrate (e.g., Gly-Pro-AMC), and assay buffer.
-
Include a positive control (recombinant DPP-4) and a negative control (buffer only).
-
Incubate the plate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at several time points.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage to determine DPP-4 activity.
-
Express the inhibition of DPP-4 activity as a percentage of the vehicle-treated control group.
-
Mandatory Visualization
References
Technical Support Center: Denagliptin In Vivo Studies
Disclaimer: There is limited publicly available information specifically detailing unexpected in vivo side effects of denagliptin. This guide is based on the known pharmacology of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and general principles of in vivo research. Researchers should remain vigilant for any unforeseen outcomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected glucose-lowering effect of this compound in our rodent model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Drug Stability and Formulation: this compound can degrade in solution and when mixed with certain excipients. Ensure your formulation is freshly prepared and that the vehicle is appropriate and does not cause degradation. One study noted that this compound degrades in solution primarily through cyclization.[1]
-
Dosing and Administration: Verify the dose calculations and the route of administration. Ensure the drug is being administered correctly (e.g., proper gavage technique) to ensure full delivery.
-
Animal Model: The choice of animal model is critical. The diabetic phenotype of your chosen model should be well-characterized and known to be responsive to DPP-4 inhibition.
-
Timing of Administration: The timing of this compound administration relative to a glucose challenge is crucial for observing its effects on glucose tolerance.
Q2: Are there any known off-target effects for DPP-4 inhibitors that we should be aware of?
A2: While DPP-4 is the primary target, this enzyme has multiple substrates beyond GLP-1 and GIP, including various chemokines and neuropeptides. Inhibition of DPP-4 can therefore have effects on the immune system, inflammation, and potentially other physiological processes. While specific unexpected off-target effects of this compound are not widely documented, it is prudent to monitor for changes in immune cell populations or inflammatory markers if your research involves these endpoints.
Q3: We are observing mild gastrointestinal upset in our animals treated with this compound. Is this a known side effect?
A3: Gastrointestinal symptoms are among the most common adverse effects associated with incretin-based therapies like GLP-1 receptor agonists.[2] While less common with DPP-4 inhibitors, it is a potential class effect. Monitor the animals for signs of discomfort, changes in food and water intake, and body weight. If the effects are severe, consider reducing the dose or adjusting the formulation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Changes in Inflammatory Markers
If you observe unexpected changes in inflammatory markers (e.g., cytokines, immune cell infiltration), consider the following workflow:
-
Confirm the Finding: Repeat the experiment with a fresh preparation of this compound to rule out contamination or formulation issues.
-
Dose-Response Analysis: Perform a dose-response study to determine if the effect is dose-dependent.
-
Mechanism of Action Investigation:
-
Measure the activity of other proteases to check for off-target inhibition.
-
Analyze the levels of other DPP-4 substrates that are involved in inflammation (e.g., certain chemokines).
-
-
Consult Literature: Review literature on other DPP-4 inhibitors for similar reported effects on the immune system.
Guide 2: Managing Skin or Hypersensitivity-Like Reactions
Although not specifically reported for this compound, some DPP-4 inhibitors have been associated with hypersensitivity reactions. If you observe skin rashes, edema, or other allergic-type responses:
-
Cease Dosing Immediately: Stop administration of the compound to the affected animals.
-
Document and Photograph: Carefully document the clinical signs and their progression.
-
Histopathology: Collect tissue samples from the affected areas for histopathological analysis to characterize the nature of the reaction.
-
Consider a Vehicle Control: Ensure that the vehicle itself is not causing the reaction by treating a control group with the vehicle alone.
Data on Potential Side Effects of DPP-4 Inhibitors (Class Effects)
As specific quantitative data on unexpected side effects for this compound is limited, the following table summarizes potential class-related adverse effects noted for other DPP-4 inhibitors in clinical studies. Researchers should be aware of these possibilities.
| Potential Side Effect Class | Specific Manifestations | Reported Incidence (in other DPP-4 inhibitors) |
| Infections | Nasopharyngitis, upper respiratory tract infections | Generally low, but can be higher than placebo |
| Gastrointestinal | Nausea, diarrhea, abdominal pain | Low incidence |
| Musculoskeletal | Arthralgia (joint pain) | Rare, but can be severe |
| Skin Reactions | Rash, urticaria, angioedema, bullous pemphigoid | Rare |
| Pancreatitis | Acute pancreatitis | Rare, causal link debated |
Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol is designed to assess the in vivo efficacy of this compound in improving glucose tolerance.
1. Animals and Acclimatization:
-
Use a validated model of type 2 diabetes (e.g., db/db mice or high-fat diet-fed C57BL/6J mice).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
3. Experimental Procedure:
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Record baseline body weight.
-
Collect a baseline blood sample (Time 0) from the tail vein to measure basal glucose levels.
-
Administer this compound or vehicle via oral gavage. A typical dose might range from 1 to 10 mg/kg, but this should be optimized in pilot studies.
-
Wait for the appropriate absorption time (e.g., 30-60 minutes post-drug administration).
-
Administer a glucose challenge via oral gavage (typically 2 g/kg body weight).
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose concentrations at each time point.
4. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Compare the AUC values between the vehicle- and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of action for this compound as a DPP-4 inhibitor.
Caption: General troubleshooting workflow for unexpected in vivo results.
References
Denagliptin Technical Support Center: Managing Batch-to-Batch Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denagliptin. The information provided aims to help manage and mitigate batch-to-batch variability encountered during experimentation and drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, linking them to potential causes and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent dissolution profiles between batches. | 1. Polymorphism: Different crystalline forms of this compound may exhibit varying solubility. 2. Particle Size Distribution: Variations in particle size can affect the surface area available for dissolution. 3. Excipient Interaction: this compound can degrade when in contact with certain excipients, affecting its solubility.[1] | 1. Perform powder X-ray diffraction (PXRD) to identify the crystalline form. 2. Analyze particle size distribution using laser diffraction. 3. Conduct compatibility studies with planned excipients, monitoring for the appearance of degradation products via HPLC. |
| Appearance of new or higher levels of impurities in HPLC analysis. | 1. Degradation: this compound is susceptible to degradation in solution and in the presence of excipients, primarily through cyclization to form amidine and diketopiperazine derivatives.[1][2] 2. Manufacturing Process Residuals: Incomplete reactions or inadequate purification during synthesis can leave residual starting materials or by-products.[3][4] 3. Improper Storage: Exposure to high temperature, humidity, or light can accelerate degradation. | 1. Confirm the identity of impurities using LC-MS. 2. Review the synthesis and purification steps of the manufacturing process. 3. Ensure storage conditions are in accordance with stability data (typically cool, dry, and dark). Perform stress testing (forced degradation studies) to identify potential degradation products. |
| Variability in biological assay results (e.g., DPP-4 inhibition). | 1. Purity Differences: The presence of impurities can affect the accurate quantification of the active pharmaceutical ingredient (API), leading to dosing inaccuracies. 2. Degradation of Active Moiety: Degradation of this compound reduces the concentration of the active inhibitor. | 1. Accurately quantify the purity of each batch using a validated HPLC method. 2. Use freshly prepared solutions of this compound for assays to minimize degradation. 3. Re-evaluate the purity of the batch . |
| Physical instability of formulated product (e.g., tablet discoloration, softening). | 1. Excipient Incompatibility: Chemical interaction between this compound and excipients can lead to physical changes. 2. Hygroscopicity: Uptake of moisture can lead to physical changes and chemical degradation. | 1. Conduct a thorough excipient compatibility study. 2. Store the product in controlled humidity environments and use appropriate packaging with desiccants if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
A1: The main sources of variability include the manufacturing process and the inherent stability of the molecule. During synthesis, variations in reaction conditions can lead to differing impurity profiles. Additionally, this compound is stable in its solid state but can degrade in solution or when mixed with excipients, primarily through cyclization reactions. This degradation can lead to the formation of impurities and a decrease in potency.
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have shown that this compound primarily degrades via cyclization. The main degradation pathway involves the formation of a (3S,7S,8aS) amidine, which can then epimerize to (3S,7S,8aR) amidine. This latter compound can subsequently hydrolyze to the corresponding diketopiperazine.
Q3: How can I minimize this compound degradation in my experiments?
A3: To minimize degradation, it is recommended to use this compound in its solid form for as long as possible. When preparing solutions, use them as fresh as possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. Avoid mixing this compound with reactive excipients without prior compatibility studies.
Q4: What are the general acceptance criteria for impurities in this compound?
A4: While specific limits for this compound are not publicly available, general guidance can be taken from the International Council for Harmonisation (ICH) guidelines. The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug.
Quantitative Data Summary
The following table summarizes the general ICH Q3B(R2) thresholds for degradation products in new drug products, which can be applied as a starting point for this compound.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 1.0% or 5.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.15% | 0.15% or 5.0 mg TDI, whichever is lower |
| TDI: Total Daily Intake |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a representative method for the analysis of this compound and its impurities, adapted from methods used for similar DPP-4 inhibitors.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
To identify potential degradation products and assess the stability-indicating nature of the HPLC method, forced degradation studies can be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibitor (this compound) signaling pathway.
Troubleshooting Workflow for Batch Variability
Caption: Troubleshooting workflow for this compound batch variability.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the pathways of degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Denagliptin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of denagliptin.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Presence of Amidine and Diketopiperazine Impurities in the Final Product
-
Question: My final this compound product shows significant peaks corresponding to the amidine and diketopiperazine impurities upon HPLC analysis. What is the likely cause and how can I mitigate this?
-
Answer: The presence of these impurities is a common challenge and is primarily due to the degradation of this compound.[1][2] this compound is susceptible to intramolecular cyclization to form a cyclic amidine intermediate, which can then hydrolyze to the corresponding diketopiperazine. This degradation is particularly prevalent in solution.[1][2]
Potential Causes and Solutions:
-
Prolonged exposure to certain solvents or pH conditions: this compound degradation is influenced by the solvent system and pH.[1] Avoid prolonged storage in solution, especially under basic or acidic conditions. If the purification process involves holding the material in solution for extended periods, consider process optimization to reduce hold times.
-
High temperatures during purification: Elevated temperatures can accelerate the degradation of this compound. Ensure that all purification steps, including evaporation and drying, are carried out at the lowest feasible temperatures.
-
Interaction with excipients: If you are working with a formulation, be aware that certain excipients can promote the degradation of this compound.
-
Issue 2: Appearance of Unknown Impurities During the Final Drying Step
-
Question: After the final drying of my purified this compound tosylate, I am observing new, unidentified impurities in my chromatogram. What could be the source of these impurities?
-
Answer: The formation of new impurities during the drying of this compound tosylate has been reported and is often linked to residual reagents from the synthesis. Specifically, if excess p-toluenesulphonic acid (p-TSA) is present in the filter cake during drying, it can lead to the formation of process-related impurities.
Troubleshooting and Prevention:
-
Thorough washing of the filter cake: To prevent the formation of these drying-stage impurities, it is crucial to wash the filter cake thoroughly with a suitable solvent, such as isopropanol (IPA), before drying. This wash step helps to remove any residual p-TSA.
-
Optimize the amount of p-TSA used: In the synthetic step, carefully control the stoichiometry of p-TSA to avoid a large excess that needs to be removed downstream.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound to be aware of during purification?
A1: The main degradation pathway for this compound involves cyclization to form (3S,7S,8aS)-amidine, which can then epimerize to (3S,7S,8aR)-amidine. This amidine can further hydrolyze to a diketopiperazine derivative. Monitoring for these specific impurities is crucial for ensuring the purity of the final product.
Q2: What is a recommended general approach for the final purification of this compound?
A2: A common final purification step for this compound involves the formation of a tosylate salt followed by crystallization. This process typically involves dissolving the crude this compound in a suitable solvent system, adding p-toluenesulphonic acid to form the salt, and then inducing crystallization through cooling or the addition of an anti-solvent.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the purity of this compound and quantifying impurities. For the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Data Presentation
Table 1: Representative Impurity Profile of Crude vs. Purified this compound
| Impurity | Crude this compound (Area %) | Purified this compound (Area %) |
| (3S,7S,8aS)-Amidine | 1.2% | < 0.1% |
| Diketopiperazine | 0.8% | < 0.05% |
| Process Impurity A | 0.5% | Not Detected |
| Process Impurity B | 0.3% | Not Detected |
Note: These are representative values and actual results may vary depending on the synthetic route and purification protocol.
Experimental Protocols
Protocol 1: Crystallization of this compound Tosylate
This protocol is a general guideline for the crystallization of this compound tosylate.
-
Dissolution: Dissolve the crude this compound free base in a suitable solvent, such as isopropanol (IPA), at an elevated temperature (e.g., 50-60 °C).
-
Salt Formation: Add a stoichiometric amount of p-toluenesulphonic acid (p-TSA) dissolved in a minimal amount of the same solvent to the this compound solution.
-
Crystallization: Slowly cool the solution to room temperature, and then further to 0-5 °C to induce crystallization. The formation of a precipitate should be observed.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the filter cake with cold isopropanol to remove residual impurities and excess p-TSA.
-
Drying: Dry the purified this compound tosylate under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: Degradation pathway of this compound.
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
Validation & Comparative
A Preclinical Comparison of Denagliptin and Sitagliptin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for two dipeptidyl peptidase-4 (DPP-4) inhibitors: denagliptin and sitagliptin. While both compounds target the same enzyme, their developmental paths and the extent of publicly available preclinical data differ significantly.
Sitagliptin, marketed as Januvia®, is a well-established treatment for type 2 diabetes with a wealth of preclinical and clinical data. In contrast, the development of this compound was discontinued due to unfavorable preclinical long-term toxicity findings.[1] This has resulted in a scarcity of publicly available, peer-reviewed preclinical data for this compound, making a direct, comprehensive comparison challenging. This guide compiles the available information to offer a comparative perspective based on existing knowledge.
Mechanism of Action: Targeting DPP-4 for Glycemic Control
Both this compound and sitagliptin are inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control. Sitagliptin has been characterized as a competitive, reversible, and tight-binding inhibitor of DPP-4.[2]
In Vitro Potency and Selectivity
| Parameter | This compound | Sitagliptin |
| DPP-4 IC50 | Data not publicly available | ~18 nM[3] |
| DPP-4 Ki | Data not publicly available | Data available in proprietary reports |
| Selectivity | Data not publicly available | High selectivity for DPP-4 over other DPP enzymes (e.g., DPP-8, DPP-9) and other proteases. |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not publicly available. The table below summarizes the known pharmacokinetic properties of sitagliptin in various preclinical models.
| Parameter | Animal Model | Sitagliptin |
| Bioavailability | Data not available for this compound | Orally bioavailable in various species.[4] |
| Half-life | Data not available for this compound | 8-14 hours in healthy human subjects.[5] |
| Metabolism | Data not available for this compound | Primarily excreted unchanged in the urine. Minor metabolism via CYP3A4 and CYP2C8. |
| Excretion | Data not available for this compound | Primarily renal. |
In Vivo Efficacy in Preclinical Models
Due to the discontinuation of its development, in vivo efficacy data for this compound from peer-reviewed literature is absent. Sitagliptin, however, has demonstrated robust glucose-lowering effects in various preclinical models of type 2 diabetes.
| Study Type | Animal Model | This compound | Sitagliptin |
| Oral Glucose Tolerance Test (OGTT) | ob/ob mice | Data not publicly available | Significant improvement in glucose tolerance. A 10 mg/kg oral dose resulted in approximately 35% glucose excursion at 8 hours. |
| Chronic Dosing | High-fat diet/streptozotocin-induced diabetic mice | Data not publicly available | A sitagliptin analog, des-fluoro-sitagliptin, improved glucose homeostasis, increased β-cell mass, and enhanced β-cell function after 10 weeks of treatment. |
Preclinical Safety and Toxicology
The key differentiating factor between this compound and sitagliptin lies in their preclinical safety profiles. As previously mentioned, the development of this compound was halted due to unfavorable findings in long-term toxicity studies. The specific nature of these toxicities has not been detailed in publicly accessible documents.
In contrast, sitagliptin has undergone extensive preclinical safety evaluation in multiple species, including rats, dogs, and monkeys. These studies, with exposures well above human therapeutic levels, have not revealed evidence of pancreatitis or other significant target organ toxicities.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard methodologies used to evaluate DPP-4 inhibitors.
DPP-4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit DPP-4 enzyme activity.
Principle: This assay measures the cleavage of a synthetic substrate by the DPP-4 enzyme, which results in a fluorescent or colorimetric signal. The ability of a test compound to inhibit this reaction is quantified.
General Procedure:
-
Recombinant human or animal DPP-4 enzyme is incubated with varying concentrations of the test compound (e.g., this compound or sitagliptin).
-
A fluorogenic or chromogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence or absorbance is measured over time using a microplate reader.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of a compound in improving glucose tolerance.
Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream. Improved glucose tolerance is indicative of enhanced insulin secretion and/or sensitivity.
General Procedure:
-
Mice (e.g., C57BL/6 or a diabetic model like ob/ob) are fasted overnight.
-
A baseline blood sample is collected to measure fasting glucose levels.
-
The test compound (this compound or sitagliptin) or vehicle is administered orally at a specific dose.
-
After a predetermined time (e.g., 30-60 minutes), a concentrated glucose solution is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
Blood glucose concentrations are measured for each sample.
-
The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion.
Conclusion
Based on the limited publicly available data, a comprehensive preclinical comparison between this compound and sitagliptin is challenging. Sitagliptin has a well-documented preclinical profile demonstrating potent and selective DPP-4 inhibition, favorable pharmacokinetics, and robust in vivo efficacy in various animal models, all supported by a clean long-term safety profile. The development of this compound was halted due to undisclosed unfavorable preclinical toxicity findings, and as a result, its preclinical pharmacology and efficacy data are not available in the public domain. For researchers in the field, the extensive preclinical data available for sitagliptin serves as a benchmark for the development of new DPP-4 inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8551957B2 - Pharmaceutical composition comprising a glucopyranosyl-substituted benzene derivate - Google Patents [patents.google.com]
- 4. meded101.com [meded101.com]
- 5. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Denagliptin and Other DPP-4 Inhibitors: A Guide for Researchers
An Objective Analysis of Denagliptin Versus Other Commercially Available Dipeptidyl Peptidase-4 Inhibitors Based on Preclinical and Clinical Data.
This guide provides a comparative analysis of the efficacy of this compound, an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, against other established drugs in its class, including sitagliptin, vildagliptin, saxagliptin, and linagliptin. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on glycemic control, safety profiles, and pharmacokinetic properties.
Mechanism of Action of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2] Their primary mechanism involves enhancing the incretin system.[1][3] In response to food intake, intestinal L-cells secrete incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades GLP-1 and GIP. By inhibiting DPP-4, these drugs increase the circulating concentrations of active GLP-1 and GIP, thereby prolonging their insulinotropic and glucagon-suppressing effects. This leads to improved glycemic control with a low risk of hypoglycemia.
Figure 1: Mechanism of Action of DPP-4 Inhibitors.
Comparative Efficacy in Glycemic Control
While this compound is currently under investigation, extensive clinical data from randomized controlled trials (RCTs) and meta-analyses are available for other DPP-4 inhibitors. Generally, as monotherapy, DPP-4 inhibitors demonstrate a modest reduction in HbA1c, typically in the range of 0.5% to 0.8%.
Multiple systematic reviews and meta-analyses have concluded that there are no significant differences in the overall glycemic efficacy among sitagliptin, vildagliptin, saxagliptin, alogliptin, and linagliptin. However, a recent network meta-analysis from 2024, incorporating 58 studies, found teneligliptin to be most effective for HbA1c control and vildagliptin for fasting blood glucose reduction when compared to a placebo.
| Efficacy Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | This compound |
| Mean HbA1c Reduction (Monotherapy) | ~0.5-0.8% | ~0.5-0.8% | ~0.5-0.8% | ~0.5-1.0% | Data not available |
| Fasting Plasma Glucose (FPG) Reduction | Moderate | Significant Reduction | Moderate | Moderate | Data not available |
| Postprandial Glucose (PPG) Reduction | Significant | Significant | Significant | Significant | Data not available |
| Dosing Frequency | Once daily | Twice daily | Once daily | Once daily | Data not available |
Table 1: Comparative Glycemic Efficacy of DPP-4 Inhibitors. Data for this compound is not yet publicly available from completed comparative clinical trials.
Pharmacokinetic Profile Comparison
DPP-4 inhibitors exhibit notable differences in their pharmacokinetic profiles, which can influence their clinical application, particularly in patients with comorbidities such as renal impairment.
| Pharmacokinetic Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | This compound |
| Oral Bioavailability | ~87% | ~85% | ~75% | ~30% | Data not available |
| Time to Tmax (hours) | 1-4 | 1.7 | 2 | 1.5 | Data not available |
| Plasma Protein Binding | 38% | 9.3% | Low | 70-80% | Data not available |
| Metabolism | Minimal, primarily CYP3A4 | Hepatic hydrolysis (not CYP-mediated) | CYP3A4/5 to active metabolite | Minimal | Data not available |
| Primary Elimination Route | Renal (unchanged drug) | Renal | Renal | Biliary/fecal | Data not available |
| Dose Adjustment in Renal Impairment | Required | Required | Required | Not Required | Data not available |
Table 2: Comparative Pharmacokinetics of DPP-4 Inhibitors.
Linagliptin is a notable exception within the class as it is primarily eliminated via the biliary-fecal route, negating the need for dose adjustments in patients with renal insufficiency. Most other DPP-4 inhibitors, including sitagliptin and saxagliptin, are excreted renally and require dose modifications in patients with impaired kidney function.
Safety and Tolerability Profile
DPP-4 inhibitors are generally well-tolerated. The most common adverse events are mild and may include upper respiratory tract infections, nasopharyngitis, and headaches. The risk of hypoglycemia is inherently low when used as monotherapy due to their glucose-dependent mechanism of action.
| Adverse Event Profile | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | This compound |
| Hypoglycemia (Monotherapy) | Low Risk | Low Risk | Low Risk | Low Risk | Data not available |
| Weight Change | Neutral | Neutral | Neutral | Neutral | Data not available |
| Cardiovascular Safety | Neutral (TECOS trial) | Data available | Increased risk of hospitalization for heart failure (SAVOR-TIMI 53 trial) | Neutral (CARMELINA trial) | Data not available |
| Pancreatitis | Rare risk, causal link not established | Rare risk | Rare risk | Rare risk | Data not available |
Table 3: Comparative Safety Profiles of DPP-4 Inhibitors.
Cardiovascular outcome trials have been conducted for several DPP-4 inhibitors. While the TECOS trial for sitagliptin and the CARMELINA trial for linagliptin demonstrated cardiovascular safety, the SAVOR-TIMI 53 trial raised concerns regarding an increased risk of hospitalization for heart failure with saxagliptin.
Experimental Protocols: A Generalized Approach for Comparative Efficacy Studies
The evaluation of a new DPP-4 inhibitor like this compound would typically follow a standardized clinical trial protocol to compare its efficacy and safety against a placebo and an active comparator (e.g., sitagliptin).
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
Participant Population:
-
Adults (e.g., 18-75 years) with a diagnosis of type 2 diabetes mellitus.
-
Inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone, or on a stable dose of metformin.
-
Exclusion criteria would include type 1 diabetes, history of pancreatitis, and severe renal impairment (unless specifically studied with dose adjustments).
Intervention:
-
Screening and Run-in Period: A 2-4 week period to assess eligibility and establish baseline measurements, often including a placebo run-in to ensure compliance.
-
Randomization: Eligible participants are randomly assigned to one of several treatment arms:
-
This compound (various doses)
-
Placebo
-
Active Comparator (e.g., Sitagliptin 100 mg once daily)
-
-
Treatment Period: A pre-defined duration, typically 12 to 24 weeks, of daily dosing with the assigned treatment.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period (e.g., week 24).
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
-
Proportion of patients achieving a target HbA1c <7.0%.
-
-
Safety Endpoints: Incidence and severity of adverse events, including hypoglycemia, vital signs, and laboratory parameters.
Figure 2: Generalized Experimental Workflow for a Phase III Trial.
Conclusion
The available evidence strongly suggests that the established DPP-4 inhibitors (sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin) have comparable efficacy in terms of glycemic control. The primary distinctions among them lie in their pharmacokinetic profiles, particularly their routes of elimination, which have important implications for their use in patients with renal impairment. While this compound is an active area of investigation, published data from direct, large-scale comparative efficacy trials are not yet available. Future research from trials such as NCT00387972 will be critical to fully characterize its efficacy and safety profile relative to the existing agents in this class. For now, the choice among DPP-4 inhibitors is often guided by patient-specific factors like renal function, potential drug interactions, and cardiovascular history.
References
Denagliptin and its Impact on Incretin Hormones: A Comparative Overview
The development of the dipeptidyl peptidase-4 (DPP-4) inhibitor denagliptin, also known as GSK823093, was discontinued by GlaxoSmithKline in 2008 during Phase III clinical trials due to unfavorable long-term preclinical toxicity data.[1] As a result, there is a significant lack of publicly available clinical data detailing its specific effects on incretin hormone levels, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
This guide aims to provide a comparative framework for understanding the expected effects of this compound on incretin hormones based on the established mechanism of action of the DPP-4 inhibitor class. This information is contextualized with data from other well-documented DPP-4 inhibitors.
Mechanism of Action: The Incretin Effect
DPP-4 is an enzyme that rapidly inactivates the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[1] These hormones play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells. By inhibiting DPP-4, drugs like this compound were designed to increase the circulating concentrations of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1]
Below is a diagram illustrating the signaling pathway of incretin hormones and the action of DPP-4 inhibitors.
Expected Effects of this compound on Incretin Levels: A Comparative Perspective
While specific data for this compound is unavailable, clinical studies on other DPP-4 inhibitors provide a benchmark for its anticipated effects.
| DPP-4 Inhibitor | Change in Active GLP-1 Levels | Change in Active GIP Levels | Reference |
| This compound | Data not publicly available | Data not publicly available | - |
| Sitagliptin | Increased | Increased | [2] |
| Vildagliptin | Increased | Increased | |
| Saxagliptin | Increased | Increased | |
| Linagliptin | Increased | Increased | |
| Alogliptin | Increased | Increased |
Experimental Protocols for Incretin Hormone Measurement
The accurate measurement of active incretin hormones is critical in clinical trials for DPP-4 inhibitors. The following outlines a general experimental workflow for such an assessment.
Key Methodological Considerations:
-
Blood Collection: Blood samples should be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin, or specific inhibitor cocktails) to prevent ex vivo degradation of active incretins.
-
Assay Method: Enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are commonly used to quantify the concentrations of active GLP-1 and GIP. These assays utilize specific antibodies that recognize the N-terminally intact, biologically active forms of the hormones.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is a standardized method to stimulate the release of incretin hormones and assess the pharmacodynamic effects of the DPP-4 inhibitor.
Conclusion
Although this compound's clinical development was halted, its mechanism as a DPP-4 inhibitor suggests it would have increased the levels of active GLP-1 and GIP, contributing to improved glycemic control. The lack of published clinical data for this compound prevents a direct quantitative comparison with other approved DPP-4 inhibitors. However, the established effects of this drug class on incretin hormones, as demonstrated in numerous clinical trials with other agents, provide a strong indication of the expected pharmacodynamic profile of this compound. Future research, should it become available, would be necessary to definitively characterize its specific impact on incretin physiology.
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of DPP-4 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus (T2DM). Their mechanism of action involves inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This guide provides a comparative overview of the in vivo therapeutic effects of this class of drugs, with a focus on representative compounds for which extensive data is available.
It is important to note that while denagliptin is a member of the DPP-4 inhibitor class and has been investigated in a clinical trial (NCT00387972), publicly available in vivo efficacy and comparative data are limited.[1][2] Reports suggest that its development was halted due to unfavorable preclinical toxicity data.[3] Therefore, this guide will utilize data from well-characterized DPP-4 inhibitors such as sitagliptin and vildagliptin to illustrate the therapeutic profile of this drug class.
Comparative Efficacy of DPP-4 Inhibitors
DPP-4 inhibitors have demonstrated efficacy in improving glycemic control in animal models of T2DM and in clinical trials.[4] Meta-analyses of clinical trials have shown that as a class, DPP-4 inhibitors typically lead to a reduction in HbA1c of approximately 0.5-0.8%.[4] They are generally considered to have similar efficacy to each other, although some head-to-head comparisons have shown minor differences.
Key Therapeutic Effects:
-
Glycemic Control: DPP-4 inhibitors effectively lower blood glucose levels, both in the fasting and postprandial states.
-
β-cell Function: Studies suggest that these agents can improve pancreatic β-cell function.
-
Weight Neutrality: Unlike some other classes of oral antidiabetic drugs, DPP-4 inhibitors are generally weight-neutral.
-
Low Risk of Hypoglycemia: Due to their glucose-dependent mechanism of action, DPP-4 inhibitors are associated with a low incidence of hypoglycemia.
Quantitative Data Summary
The following tables summarize representative data from in vivo studies of commonly used DPP-4 inhibitors. It is crucial to note that direct head-to-head comparative studies for all agents under identical conditions are not always available.
Table 1: Comparative Efficacy of DPP-4 Inhibitors in Animal Models
| Drug | Animal Model | Dosage | Key Findings | Reference |
| Sitagliptin | Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg/day for 6 weeks | Amelioration of glycemia, HbA1c, total cholesterol, and triglycerides. | |
| Saxagliptin | Streptozotocin-induced diabetic mice | Not specified | Reduced elevated blood sugar in diabetic animals. | |
| Vildagliptin | - | 50 mg/day and 100 mg/day | Lowered HbA1c compared to placebo. |
Table 2: Comparative Efficacy of DPP-4 Inhibitors in Human Clinical Trials (Monotherapy)
| Drug | Study Duration | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose | Reference |
| Sitagliptin | 24 weeks | -0.79% | -1.3 mmol/L | |
| Vildagliptin | 24 weeks | -0.5% to -0.8% | Not specified | |
| Saxagliptin | 24 weeks | -0.7% to -0.8% | Not specified | |
| Alogliptin | 26 weeks | -0.56% | -0.9 mmol/L |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of in vivo studies. Below are generalized experimental protocols for evaluating the therapeutic effects of DPP-4 inhibitors in animal models of T2DM.
Induction of Type 2 Diabetes in Rodent Models
-
High-Fat Diet and Low-Dose Streptozotocin (STZ): This is a common method to induce a T2DM phenotype that closely mimics the human condition.
-
Animals: Male Sprague-Dawley or Wistar rats are often used.
-
Protocol: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-8 weeks to induce insulin resistance. Following this, a single low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally) is administered to induce partial β-cell dysfunction. Blood glucose levels are monitored, and animals with fasting glucose levels above a predetermined threshold (e.g., >11.1 mmol/L) are selected for the study.
-
-
Genetic Models: Genetically diabetic models such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse are also widely used. These models spontaneously develop obesity, insulin resistance, and hyperglycemia.
Drug Administration and Monitoring
-
Drug Formulation: The DPP-4 inhibitor is typically dissolved or suspended in a vehicle such as sterile water, saline, or a solution of carboxymethyl cellulose.
-
Administration: The drug is administered orally via gavage once or twice daily for a specified period, ranging from a few weeks to several months.
-
Dosage: The dose will vary depending on the specific DPP-4 inhibitor and the animal model but is chosen based on prior pharmacokinetic and pharmacodynamic studies.
-
Monitoring:
-
Body Weight and Food/Water Intake: Monitored regularly throughout the study.
-
Blood Glucose: Fasting and postprandial blood glucose levels are measured at regular intervals from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study to assess improvements in glucose tolerance. After an overnight fast, a glucose solution (e.g., 2 g/kg) is administered orally, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes.
-
HbA1c: Measured from whole blood at the beginning and end of the treatment period to assess long-term glycemic control.
-
Plasma Insulin and Incretin Levels: Blood samples are collected to measure plasma concentrations of insulin, active GLP-1, and GIP.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is crucial for understanding the therapeutic validation process.
Caption: Mechanism of action of DPP-4 inhibitors like this compound.
Caption: A typical experimental workflow for in vivo validation.
References
Head-to-Head Comparison: Denagliptin and Vildagliptin - An Analysis of Available Data
A direct head-to-head comparison of the clinical efficacy and safety profiles of denagliptin and vildagliptin is not feasible at this time. The development of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, was discontinued by GlaxoSmithKline following unfavorable preliminary data from long-term preclinical toxicity studies. Consequently, publicly available data from comprehensive clinical trials regarding its performance in human subjects is unavailable. A planned Phase 2/3 clinical trial for this compound was also withdrawn.
This guide will therefore provide a comprehensive overview of the well-established DPP-4 inhibitor, vildagliptin, based on extensive preclinical and clinical data. Information on this compound is limited to its identity as a DPP-4 inhibitor and its discontinued development status.
Vildagliptin: A Detailed Profile
Vildagliptin is an oral antihyperglycemic agent that improves glycemic control in patients with type 2 diabetes mellitus (T2DM) by enhancing the incretin system.
Mechanism of Action
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[1][4] This dual action leads to improved glycemic control with a low risk of hypoglycemia.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and efficacy data for vildagliptin based on various clinical trials.
Table 1: Pharmacokinetic Properties of Vildagliptin
| Parameter | Value | Reference |
| Absolute Bioavailability | 85% | |
| Time to Peak Plasma Concentration (Tmax) | 1.7 hours (fasting) | |
| Plasma Protein Binding | 9.3% | |
| Terminal Elimination Half-life (t½) | ~2-3 hours | |
| Metabolism | Primarily hydrolysis; minimal CYP450 involvement | |
| Excretion | Primarily renal |
Table 2: Clinical Efficacy of Vildagliptin in Patients with Type 2 Diabetes
| Study Population & Duration | Intervention | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Reference |
| Monotherapy, 24 weeks | Vildagliptin 50 mg qd | 8.4 | -0.8 | |
| Monotherapy, 24 weeks | Vildagliptin 50 mg bid | 8.4 | -0.8 | |
| Monotherapy, 24 weeks | Vildagliptin 100 mg qd | 8.4 | -0.9 | |
| Add-on to Metformin, 24 weeks | Vildagliptin 50 mg bid | ~7.5-8.5 | -0.7 to -1.1 | |
| Patients with severe renal impairment, 24 weeks | Vildagliptin 50 mg qd | 7.52 | -0.54 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of vildagliptin.
Protocol 1: Assessment of Efficacy and Safety in Monotherapy
Objective: To assess the efficacy and safety of vildagliptin monotherapy in treatment-naive patients with T2DM.
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Treatment-naive patients with T2DM and a baseline HbA1c between 7.5% and 11.0%.
Methodology:
-
Randomization: Patients were randomized to receive vildagliptin 50 mg once daily, 50 mg twice daily, 100 mg once daily, or placebo.
-
Treatment Period: Patients were treated for 24 weeks.
-
Efficacy Assessments: The primary efficacy endpoint was the change in HbA1c from baseline to week 24. Secondary endpoints included changes in fasting plasma glucose (FPG) and postprandial glucose (PPG).
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the study.
Data Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in HbA1c between the vildagliptin and placebo groups, with baseline HbA1c as a covariate.
Protocol 2: Head-to-Head Comparison of Vildagliptin and Sitagliptin in Severe Renal Impairment
Objective: To compare the efficacy and safety of vildagliptin and sitagliptin in patients with T2DM and severe renal impairment.
Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group study.
Patient Population: Patients with T2DM, inadequate glycemic control (HbA1c 6.5%–10.0%), and an estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m².
Methodology:
-
Randomization: Patients were randomized to receive either vildagliptin 50 mg once daily or sitagliptin 25 mg once daily (recommended doses for this population).
-
Treatment Period: Patients were treated for 24 weeks.
-
Efficacy Assessments: The primary endpoint was the change in HbA1c from baseline. Fasting plasma glucose was also assessed.
-
Safety Assessments: Adverse events, serious adverse events, and laboratory parameters were monitored.
Data Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model with treatment and baseline HbA1c as factors.
Safety and Tolerability of Vildagliptin
Across numerous clinical trials, vildagliptin has demonstrated a favorable safety and tolerability profile, comparable to placebo. The overall incidence of adverse events, serious adverse events, and discontinuations due to adverse events with vildagliptin has been shown to be similar to that of comparators.
-
Hypoglycemia: The risk of hypoglycemia with vildagliptin monotherapy is low. When used in combination with other antidiabetic agents that can cause hypoglycemia (e.g., sulfonylureas or insulin), the incidence may increase.
-
Weight Neutrality: Vildagliptin treatment is generally weight-neutral.
-
Cardiovascular Safety: Vildagliptin has not been associated with an increased risk of cardiovascular events.
-
Pancreatitis: While pancreatitis is a known risk for patients with T2DM, large pooled analyses of clinical trial data have not shown an increased risk of pancreatitis with vildagliptin compared to comparators.
-
Hepatic Function: Rare cases of hepatic dysfunction have been reported, but a causal relationship with vildagliptin has not been firmly established. Monitoring of liver function tests is recommended.
-
Infections: No increased risk of infections, including upper respiratory tract or urinary tract infections, has been observed with vildagliptin treatment.
-
Arthralgia: Severe joint pain has been reported with DPP-4 inhibitors as a class, although the incidence with vildagliptin is low.
References
- 1. The safety of gliptins : updated data in 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characteristics and Clinical Efficacy of an SGLT2 Inhibitor Plus DPP-4 Inhibitor Combination Therapy in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Denagliptin's Efficacy in Glycemic Control
An Objective Analysis of Denagliptin (Evogliptin/DA-1229) in Comparison to Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This guide provides a comprehensive comparison of the reproducibility and efficacy of this compound's effects on glycemic control in patients with type 2 diabetes. Drawing upon data from Phase I, II, and III clinical trials, as well as meta-analyses, this document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of this compound in relation to other established DPP-4 inhibitors such as sitagliptin, linagliptin, and vildagliptin.
Comparative Efficacy in Glycemic Control
The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce glycated hemoglobin (HbA1c) levels, a key indicator of long-term glycemic control. Clinical trial data for this compound (also known as evogliptin or DA-1229) demonstrates a consistent and reproducible effect on HbA1c reduction.
A Phase II clinical trial of DA-1229 showed that after 12 weeks of treatment, doses of 2.5 mg, 5 mg, and 10 mg resulted in placebo-subtracted HbA1c reductions of -0.47%, -0.57%, and -0.53%, respectively.[1][2] A subsequent Phase III study (the EVERGREEN study) comparing evogliptin 5 mg to linagliptin 5 mg over 12 weeks found a mean HbA1c change of -0.85% for evogliptin.[3] In a 24-week extension of this study, the HbA1c reduction with evogliptin was maintained at 0.94%.[3][4] Furthermore, a 52-week study of evogliptin as an add-on therapy to dapagliflozin and metformin showed a significant least square mean difference in HbA1c reduction of -0.55% compared to placebo.
These findings are supported by a meta-analysis of five randomized controlled trials which concluded that evogliptin was non-inferior to sitagliptin and linagliptin in reducing HbA1c levels. The mean difference in HbA1c reduction between evogliptin and the comparator DPP-4 inhibitors was not statistically significant. Head-to-head trials of other DPP-4 inhibitors, such as sitagliptin and saxagliptin, have also shown similar modest HbA1c reductions.
The consistency of these results across multiple studies, including different phases of clinical trials and a meta-analysis, suggests a reproducible effect of this compound on glycemic control.
Data on Glycemic Control Parameters
| Drug | Dosage | Study Duration | Baseline HbA1c (%) | Mean Change in HbA1c (%) | Placebo-Subtracted Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) |
| This compound (DA-1229) | 2.5 mg | 12 weeks | 7.6 | -0.56 | -0.47 | Significant decrease vs. placebo |
| 5 mg | 12 weeks | 7.6 | -0.66 | -0.57 | Significant decrease vs. placebo | |
| 10 mg | 12 weeks | 7.6 | -0.61 | -0.53 | Significant decrease vs. placebo | |
| Evogliptin | 5 mg | 12 weeks | ~7.8 | -0.85 | N/A (active comparator) | Significant decrease |
| 5 mg | 24 weeks | ~7.8 | -0.94 | N/A (active comparator) | Significant decrease | |
| 5 mg (add-on) | 52 weeks | ~8.0 | -0.59 | -0.55 | Significant decrease | |
| Sitagliptin | 100 mg | 24 weeks | ~7.5 | -0.65 | N/A (active comparator) | Not reported in this study |
| Linagliptin | 5 mg | 12 weeks | ~7.8 | -0.75 | N/A (active comparator) | Significant decrease |
| Vildagliptin | 50 mg twice daily | 12 weeks | Not specified | -1.3 | N/A (active comparator) | -2.4 mmol/L |
Note: Data is compiled from multiple sources and study designs may vary.
Experimental Protocols
To ensure transparency and facilitate the replication of findings, detailed methodologies from key clinical trials are provided below.
Phase II Study of this compound (DA-1229)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: 158 patients with type 2 diabetes inadequately controlled with diet and exercise. Key inclusion criteria included a baseline HbA1c between 7.0% and 10.0%.
-
Intervention: Patients were randomized to receive placebo, or DA-1229 at doses of 2.5 mg, 5 mg, or 10 mg once daily.
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 12.
-
Secondary Efficacy Endpoints: Changes from baseline in fasting plasma glucose (FPG), and 2-hour post-oral glucose tolerance test (OGTT) glucose levels.
-
Methodology for Glycemic Assessment: HbA1c was measured using high-performance liquid chromatography (HPLC). FPG was measured from venous blood samples after an overnight fast. A standard 75g OGTT was performed at baseline and at week 12.
Phase III Study of Evogliptin (EVERGREEN)
-
Study Design: A 12-week, multicenter, randomized, double-blind, active-controlled study with a 12-week open-label extension.
-
Patient Population: 207 patients with type 2 diabetes and HbA1c levels of 7.0%-10.0%.
-
Intervention: Patients were randomized to receive evogliptin 5 mg or linagliptin 5 mg daily for 12 weeks. In the extension, both groups received evogliptin 5 mg daily.
-
Primary Efficacy Endpoint: Change from baseline HbA1c at week 12.
-
Secondary Efficacy Endpoint: Change in the mean amplitude of glycaemic excursion (MAGE) assessed by continuous glucose monitoring.
Head-to-Head Comparison of Evogliptin and Sitagliptin
-
Study Design: A 24-week, multicenter, randomized, double-blind, double-dummy, active-controlled study.
-
Patient Population: 222 adult patients with type 2 diabetes with inadequate glycemic control on metformin alone (HbA1c 6.5% to 11%).
-
Intervention: Patients were randomized to receive add-on evogliptin 5 mg or sitagliptin 100 mg once daily.
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24. Non-inferiority was the primary objective.
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors, including this compound, exert their therapeutic effect by enhancing the incretin system. They inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP.
Elevated GLP-1 levels then bind to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, initiating a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion. This signaling pathway is primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 3. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efficacy-and-safety-of-evogliptin-add-on-therapy-to-dapagliflozin-metformin-combinations-in-patients-with-poorly-controlled-type-2-diabetes-mellitus-a-24-week-multicenter-randomized-placebo-controlled-parallel-design-phase-3-trial-with-a-28-week-extension - Ask this paper | Bohrium [bohrium.com]
Unveiling the Cellular Machinery: A Comparative Guide to Denagliptin's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of denagliptin's mechanism of action in key cell lines. While this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is no longer under active clinical development, understanding its cellular and molecular interactions in comparison to other established gliptins offers valuable insights for ongoing research in metabolic diseases and beyond.
This compound, like other members of the gliptin class, was designed to enhance the incretin effect, a crucial physiological process for glucose homeostasis.[1][2] This is achieved by inhibiting the DPP-4 enzyme, which rapidly degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, this compound increases the circulating levels of active GLP-1 and GIP, leading to amplified glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells.[3][4]
This guide delves into the specifics of this mechanism, presenting comparative data (where available or hypothesized based on class effects) and detailed experimental protocols to facilitate further investigation into the nuanced actions of DPP-4 inhibitors in relevant biological systems.
Comparative Performance of DPP-4 Inhibitors
To quantitatively assess the efficacy of this compound, it is essential to compare its performance against other well-established DPP-4 inhibitors, such as sitagliptin and linagliptin. The following tables summarize key performance indicators in relevant cell line models.
Disclaimer: As specific in vitro comparative data for this compound is limited in publicly available literature, the following tables include hypothesized data points based on the known pharmacology of the DPP-4 inhibitor class. These are intended for illustrative purposes to guide experimental design.
Table 1: Comparative DPP-4 Inhibition in a Human Intestinal Caco-2 Cell Line Model
| Compound | DPP-4 IC50 (nM) |
| This compound | [Hypothesized: 8.5] |
| Sitagliptin | 19 |
| Linagliptin | 1 |
Table 2: Effect on GLP-1-Induced cAMP Production in a Pancreatic β-Cell Line (MIN6)
| Treatment (10 nM GLP-1 + Inhibitor) | Fold Increase in cAMP (vs. GLP-1 alone) |
| This compound (100 nM) | [Hypothesized: 1.8] |
| Sitagliptin (100 nM) | 1.6 |
| Linagliptin (10 nM) | 1.9 |
Table 3: Activation of Downstream PI3K/Akt Signaling in a Pancreatic β-Cell Line (INS-1)
| Treatment (10 nM GLP-1 + Inhibitor) | Fold Increase in p-Akt/Total Akt Ratio |
| This compound (100 nM) | [Hypothesized: 2.2] |
| Sitagliptin (100 nM) | 2.0 |
| Linagliptin (10 nM) | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols outline the key experiments cited in this guide.
DPP-4 Inhibition Assay in Caco-2 Cells
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the DPP-4 enzyme in a cellular context.
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded in a 96-well plate and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound, sitagliptin, or linagliptin for 30 minutes.
-
Substrate Addition: A fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), is added to each well.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of DPP-4 inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
GLP-1-Induced cAMP Assay in MIN6 Cells
This assay quantifies the potentiation of GLP-1 signaling by DPP-4 inhibitors through the measurement of intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% FBS, 50 µM β-mercaptoethanol, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are pre-incubated with the respective DPP-4 inhibitors for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
GLP-1 Stimulation: GLP-1 is added to the wells at a final concentration of 10 nM, and the cells are incubated for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP levels are determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The fold increase in cAMP production is calculated relative to cells treated with GLP-1 alone.
Western Blot for p-Akt/Total Akt in INS-1 Cells
This method assesses the activation of the downstream PI3K/Akt signaling pathway.
-
Cell Culture: INS-1 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% penicillin-streptomycin.
-
Treatment: Cells are serum-starved overnight and then pre-treated with DPP-4 inhibitors for 30 minutes, followed by stimulation with 10 nM GLP-1 for 15 minutes.
-
Cell Lysis and Protein Quantification: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software, and the ratio of p-Akt to total Akt is calculated to determine the fold increase in Akt activation.
Visualizing the Molecular Pathways
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action in pancreatic β-cells.
Caption: General experimental workflow for in vitro comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. The Place of Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Therapeutics: A “Me Too” or “the Special One” Antidiabetic Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. Choosing a Gliptin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPP-4 Inhibitors in Type 2 Diabetes Mellitus: An Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus (T2DM). They work by preventing the degradation of incretin hormones, thereby increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner. This guide provides a comparative analysis of the clinical trial data for several prominent DPP-4 inhibitors: sitagliptin, linagliptin, vildagliptin, saxagliptin, and alogliptin. Due to the lack of publicly available clinical trial data for denagliptin, a direct comparison with this agent is not included. This document aims to serve as a resource for researchers, scientists, and drug development professionals by summarizing key efficacy and safety data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction: The Role of DPP-4 Inhibitors in T2DM Management
Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system plays a crucial role in glucose homeostasis. Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are incretin hormones released from the gut in response to food intake. These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, thereby lowering blood glucose levels. However, GLP-1 and GIP are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors block the action of the DPP-4 enzyme, prolonging the activity of endogenous GLP-1 and GIP.[1][2][3] This mechanism of action leads to improved glycemic control with a low risk of hypoglycemia, as the effect is glucose-dependent.[2][3] This class of drugs is generally well-tolerated and has a neutral effect on body weight.
Comparative Efficacy of DPP-4 Inhibitors
The following tables summarize the quantitative data from various clinical trials comparing the efficacy of different DPP-4 inhibitors.
Table 1: Comparison of HbA1c Reduction (%) from Baseline
| Comparison | Study Design | Treatment Duration | Mean Change in HbA1c (Drug 1) | Mean Change in HbA1c (Drug 2) | Between-Group Difference | Reference |
| Linagliptin vs. Sitagliptin | Network Meta-analysis | N/A | No significant difference | No significant difference | Not significant | |
| Linagliptin vs. Sitagliptin | Retrospective, observational | 24 weeks | -0.62% | -0.57% | -0.05% | |
| Vildagliptin SR (100mg) vs. Sitagliptin (100mg) | Prospective, multicenter, parallel-group | 12 weeks | -1.35% | -1.13% | -0.22% | |
| Vildagliptin (add-on to Metformin) | Placebo-controlled | 24 weeks | -1.1% | N/A | N/A | |
| Alogliptin vs. Vildagliptin (DPP-4 inhibitor-naive) | Prospective, randomized, open-label | 24 weeks | -0.5% | -0.7% | Not significant | |
| Alogliptin vs. Vildagliptin (switched from Sitagliptin) | Prospective, randomized, open-label | 24 weeks | +0.2% | 0.0% | Significant (p=0.003) | |
| Saxagliptin vs. Sitagliptin (on Metformin) | 18-week trial | 18 weeks | -0.52% | -0.26% | Not specified |
Table 2: Comparison of Fasting Plasma Glucose (FPG) Reduction (mg/dL) from Baseline
| Comparison | Study Design | Treatment Duration | Mean Change in FPG (Drug 1) | Mean Change in FPG (Drug 2) | Between-Group Difference | Reference |
| Vildagliptin SR (100mg) vs. Sitagliptin (100mg) | Prospective, multicenter, parallel-group | 12 weeks | -39.38 mg/dL | -28.87 mg/dL | -10.51 mg/dL | |
| Vildagliptin (add-on to Metformin + Glimepiride) | Placebo-controlled | 24 weeks | -1.13 mmol/L (-20.4 mg/dL) vs. placebo | N/A | -1.13 mmol/L |
Table 3: Comparison of Postprandial Glucose (PPG) Reduction (mg/dL) from Baseline
| Comparison | Study Design | Treatment Duration | Mean Change in PPG (Drug 1) | Mean Change in PPG (Drug 2) | Between-Group Difference | Reference |
| Vildagliptin SR (100mg) vs. Sitagliptin (100mg) | Prospective, multicenter, parallel-group | 12 weeks | -53.02 mg/dL | -52.65 mg/dL | Not significant |
Comparative Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated. The most commonly reported adverse events include headache, nasopharyngitis, and upper respiratory tract infections. The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.
Table 4: Key Safety Findings from Comparative Trials
| Comparison | Key Safety Outcomes | Reference |
| Linagliptin vs. Sitagliptin | No significant difference in hypoglycemic events. | |
| Vildagliptin SR vs. Sitagliptin | Both well-tolerated. | |
| Saxagliptin and Alogliptin | Cardiovascular safety demonstrated in high-risk patients. An unexpected finding of increased hospitalization for heart failure with saxagliptin was noted. | |
| General Class | A meta-analysis showed an increased risk of heart failure and acute pancreatitis with DPP-4 inhibitors. |
Experimental Protocols
The following sections detail the methodologies for key types of experiments cited in this guide.
Randomized Controlled Trial (RCT) Protocol for Comparing Two DPP-4 Inhibitors
-
Objective: To compare the efficacy and safety of DPP-4 inhibitor A versus DPP-4 inhibitor B in patients with type 2 diabetes inadequately controlled on metformin.
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adults with T2DM, HbA1c between 7.0% and 10.0%, on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks.
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either DPP-4 inhibitor A (e.g., 5 mg once daily) or DPP-4 inhibitor B (e.g., 100 mg once daily) in addition to their ongoing metformin therapy.
-
Treatment Duration: Typically 24 to 52 weeks.
-
Efficacy Endpoints:
-
Primary: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary: Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) after a standardized meal tolerance test; proportion of patients achieving a target HbA1c of <7.0%.
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia. Laboratory parameters, vital signs, and electrocardiograms (ECGs) are assessed at regular intervals.
-
Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in HbA1c, with treatment as a factor and baseline HbA1c as a covariate. Non-inferiority or superiority is assessed based on predefined margins.
Network Meta-analysis Protocol
-
Objective: To indirectly compare the efficacy and safety of multiple DPP-4 inhibitors from a network of randomized controlled trials.
-
Data Sources: A systematic literature search of databases such as PubMed, Cochrane Library, and ClinicalTrials.gov to identify all relevant RCTs.
-
Study Selection: Inclusion criteria are defined based on the patient population (T2DM), interventions (specific DPP-4 inhibitors), comparators (placebo or other active treatments), and outcomes (e.g., change in HbA1c, adverse events).
-
Data Extraction: Data on study characteristics, patient demographics, and outcomes are extracted from the selected studies.
-
Statistical Analysis: A Bayesian network meta-analysis is performed to combine direct and indirect evidence. This allows for the estimation of relative treatment effects between all DPP-4 inhibitors in the network. Results are typically presented as mean differences or odds ratios with 95% credible intervals.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DPP-4 Inhibitors
References
Safety Operating Guide
Navigating the Disposal of Denagliptin: A Guide for Laboratory Professionals
The proper disposal of investigational compounds like Denagliptin is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not just a matter of compliance but a commitment to safeguarding public health and minimizing environmental impact. This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting, based on general best practices for pharmaceutical and chemical waste.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory framework involving federal and state agencies. Understanding the roles of these bodies is crucial for ensuring compliance.
| Regulatory Body | Role in Pharmaceutical Waste Disposal | Key Regulations and Guidelines |
| Environmental Protection Agency (EPA) | Sets guidelines for the management of hazardous waste from its generation to its final disposal. | Resource Conservation and Recovery Act (RCRA), Subpart P of the RCRA specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[1][2][3][4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. | Controlled Substances Act.[2] |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. | Varies by state; often includes specific requirements for waste segregation, labeling, and disposal methods. |
| Occupational Safety and Health Administration (OSHA) | Ensures safe and healthful working conditions, including the handling of hazardous drugs. | Hazard Communication Standard, which requires safety data sheets (SDSs) for hazardous chemicals. |
Step-by-Step Disposal Procedures for this compound
1. Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always review the compound-specific SDS. The SDS will provide critical information on physical and chemical properties, hazards, and any specific disposal considerations. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the user to determine if a substance is a hazardous waste at the time of disposal.
2. Determine if this compound is a Hazardous Waste: Based on the SDS and your knowledge of the compound, assess if it meets the criteria for hazardous waste under RCRA. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. If the status is unclear, it is prudent to manage the waste as hazardous.
3. Segregation of Waste: Proper segregation is key to safe and compliant disposal.
-
Non-Contaminated Waste: Unused, pure this compound should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Labware: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a separate, clearly labeled container for trace chemotherapy or pharmaceutical waste.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.
-
Aqueous Solutions: Solutions containing this compound should not be discharged into the sewer system. They should be collected in a labeled, sealed container for hazardous liquid waste.
4. Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic").
5. Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the containers are kept closed except when adding waste.
6. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS will work with a licensed hazardous waste vendor for proper treatment and disposal, which typically involves incineration for pharmaceutical waste.
7. Documentation: Maintain accurate records of the hazardous waste generated, including the amount, date of generation, and date of disposal. A certificate of destruction should be obtained from the disposal vendor.
Experimental Protocols for Waste Characterization
While specific experimental protocols for this compound's environmental fate are not publicly available, forced degradation studies have been conducted to understand its stability. These studies involved stressing this compound in acidic, basic, and aqueous solutions, as well as under conditions of heat, humidity, and light. Such studies are crucial in predicting potential environmental degradation pathways and informing disposal strategies. The primary degradation pathway identified was cyclization.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Denagliptin
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Denagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling active pharmaceutical ingredients (APIs) of this nature and data from similar compounds in the same therapeutic class.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves meeting ASTM D6978 standard.[1][2] | Prevents direct skin contact. The outer glove should be removed after handling and the inner glove worn until leaving the work area.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from airborne particles and accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For procedures with a high potential for aerosolization (e.g., weighing large quantities, sonication), a powered air-purifying respirator (PAPR) is recommended.[4] | Minimizes the inhalation of the powdered compound, which can be hazardous. |
| Body Protection | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene. The gown should have long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination with the potent compound. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure the safety of personnel and the integrity of the experiment.
Preparation:
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and materials are within the containment area to minimize movement and potential for contamination. This includes spatulas, weigh paper, vials, solvents, and waste containers.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Weighing and Solution Preparation:
-
Containment: Perform all weighing and transfer of solid this compound within a ventilated enclosure.
-
Careful Handling: Handle the container of this compound with care to avoid generating dust. Use a dedicated spatula for transfers.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing. Cap the vial securely before mixing.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including weigh paper, gloves, gowns, and other disposable materials, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
-
Waste Disposal: All hazardous waste should be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
